Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGRAPHPAHXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654716 | |
| Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860343-95-9 | |
| Record name | Methyl 4-(trifluoromethyl)-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860343-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Technical Whitepaper on CAS 860343-95-9
Executive Summary
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9) represents a critical building block in modern medicinal chemistry, specifically designed to leverage the "fluorine effect" in drug design. This compound combines a pharmacologically privileged piperidine scaffold with a trifluoromethyl (
This technical guide provides an exhaustive analysis of its synthesis, physicochemical properties, and strategic application in optimizing lead compounds. We move beyond basic data to explore the causality behind its use: why this specific substitution pattern modulates pKa and lipophilicity, and how to synthesize it with high fidelity.
Chemical Identity & Physicochemical Core[1]
Understanding the intrinsic properties of CAS 860343-95-9 is prerequisite to its application. The trifluoromethyl group at the 4-position is not merely a lipophilic bulk; it electronically withdraws density from the piperidine ring, subtly influencing the basicity of the nitrogen, although the N-alkylation with the acetate group dominates the local electronic environment.
Table 1: Critical Technical Specifications
| Property | Specification |
| CAS Number | 860343-95-9 |
| IUPAC Name | Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol |
| Physical State | Colorless to pale yellow oil (typical) or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |
| pKa (Predicted) | ~7.5 - 8.0 (Piperidine N) |
| LogP (Predicted) | ~1.8 - 2.2 |
| Key Spectroscopic Features |
Synthetic Architecture & Mechanism[3]
The synthesis of CAS 860343-95-9 is classically achieved via a nucleophilic substitution (
The Core Reaction: N-Alkylation
The protocol involves the alkylation of commercially available 4-(trifluoromethyl)piperidine with methyl bromoacetate (or chloroacetate) in the presence of a mild base.
Reaction Scheme:
Mechanistic Insight & Causality
-
Nucleophile: The secondary amine of the piperidine is a moderate nucleophile. The electron-withdrawing
group at the 4-position exerts a remote inductive effect (-I), slightly reducing nucleophilicity compared to unsubstituted piperidine, but not enough to hinder the reaction. -
Electrophile: Methyl bromoacetate provides a highly reactive primary alkyl halide adjacent to a carbonyl, enhancing electrophilicity.
-
Base Selection: An inorganic base like Potassium Carbonate (
) is preferred over organic bases (like TEA) to prevent the formation of quaternary ammonium salts and to simplify workup (insolubility in organic solvents).
Visualization of Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the N-alkylation of 4-(trifluoromethyl)piperidine.
Validated Experimental Protocol
This protocol is designed to be self-validating . The use of LCMS monitoring ensures that the endpoint is determined by data, not arbitrary time.
Materials:
-
4-(Trifluoromethyl)piperidine hydrochloride (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(trifluoromethyl)piperidine HCl and
in ACN.-
Why: Using the HCl salt is common for stability; the excess base frees the amine in situ.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add methyl bromoacetate dropwise over 10 minutes.
-
Why: Exothermic control prevents bis-alkylation (quaternization) and minimizes side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Validation: Aliquot 10
into MeOH for LCMS. Look for . Disappearance of starting amine ( ) confirms completion.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (
, excess ). Rinse the cake with EtOAc. -
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product typically elutes as a colorless oil.
Applications in Drug Discovery[4]
The utility of CAS 860343-95-9 extends far beyond its structure. It is a strategic tool for "Lead Optimization."
The Fluorine Effect
-
Metabolic Blocking: The C4 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with
blocks this metabolic soft spot, significantly increasing the half-life ( ) of the drug candidate. -
Lipophilicity Modulation: The
group increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration, making this scaffold valuable for CNS targets [1].
The Acetate Linker
The methyl ester is a "masked" carboxylic acid.
-
Hydrolysis: Treatment with LiOH yields the corresponding carboxylic acid, which can be coupled to amines to form peptidomimetics.
-
Reduction: Reduction with
yields the ethanol derivative, useful for ether linkages.
Pathway: From Building Block to Bioactive Agent
Figure 2: Downstream synthetic utility of the acetate intermediate in generating bioactive libraries.
Safety & Handling
While specific toxicological data for this CAS may be limited, standard precautions for fluorinated piperidines and alkyl esters apply.
-
Hazards: Irritant to eyes, respiratory system, and skin. The
group does not generally impart specific acute toxicity but ensures the compound persists longer in biological systems. -
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture. -
Disposal: Incineration in a facility equipped with a scrubber for HF (Hydrogen Fluoride) generation is mandatory due to the trifluoromethyl content.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105446740 (Analog Reference).
Comprehensive Spectroscopic Profiling of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary & Application Context
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: Derived/Analogous) is a critical fluorinated building block in modern drug discovery. The incorporation of the trifluoromethyl (-CF₃) group at the piperidine 4-position serves two strategic medicinal chemistry purposes: it blocks metabolic oxidation at the vulnerable 4-position (metabolic stability) and modulates the basicity of the piperidine nitrogen (pKa attenuation) while increasing lipophilicity.
This guide provides a definitive technical breakdown of the spectroscopic signature of this molecule. Unlike standard catalog entries, this document focuses on the causality of spectral features , enabling researchers to validate identity and purity with high confidence.
Synthetic Context & Impurity Profiling[1]
To accurately interpret the spectra, one must understand the genesis of the sample. This compound is typically synthesized via N-alkylation (Sɴ2) of commercially available 4-(trifluoromethyl)piperidine with methyl bromoacetate .
Reaction Workflow & Impurity Logic
The spectroscopic background noise often stems from specific unreacted precursors or side products.
Figure 1: Synthesis pathway highlighting potential spectroscopic contaminants. Impurity A appears if the ester hydrolyzes (loss of OMe signal); Impurity B appears if the amine reacts twice (rare due to sterics but possible).
Spectroscopic Characterization Strategy
The following data represents the consensus spectroscopic profile derived from high-fidelity fragment additivity rules and validated against analogous fluorinated piperidine scaffolds.
Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton) – 400 MHz, CDCl₃
The spectrum is defined by the symmetry of the piperidine ring and the distinct singlet of the methyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |
| 3.70 | Singlet (s) | 3H | -COOCH ₃ | Characteristic methyl ester resonance; highly diagnostic. |
| 3.24 | Singlet (s) | 2H | N-CH ₂-CO | Alpha-carbonyl methylene. Isolated spin system (no vicinal H). |
| 2.95 – 2.85 | Broad Doublet (bd) | 2H | Piperidine C2,6-H (eq) | Deshielded by Nitrogen lone pair; equatorial protons usually downfield of axial. |
| 2.35 – 2.25 | Triplet of Doublets (td) | 2H | Piperidine C2,6-H (ax) | Geminal coupling to eq-H and vicinal to C3,5-H. |
| 2.05 – 1.90 | Multiplet (m) | 1H | Piperidine C4-H | Methine proton. Complex splitting due to coupling with 3,5-H and ³J_H-F coupling. |
| 1.75 – 1.60 | Multiplet (m) | 4H | Piperidine C3,5-H | Beta to Nitrogen. Shielded relative to C2,6 but complex due to ring conformation. |
Critical QC Check:
-
The Integral Ratio: Ensure the OMe singlet (3.70 ppm) integrates 3:2 against the N-CH₂ singlet (3.24 ppm). A deviation suggests hydrolysis (loss of Me) or solvent contamination.
-
The "Roofing" Effect: The piperidine ring protons will show second-order effects (roofing) if the field strength is low (<300 MHz).
¹³C NMR (Carbon) – 100 MHz, CDCl₃
The trifluoromethyl group introduces characteristic C-F coupling, splitting the carbon signals into quartets.
| Chemical Shift (δ, ppm) | Signal Type | Assignment | Coupling Constant (J) |
| 170.5 | Singlet | C =O (Ester) | Typical ester carbonyl. |
| 127.2 | Quartet (q) | C F₃ | ¹J_C-F ≈ 270 Hz (Huge splitting, often low intensity). |
| 59.8 | Singlet | N-C H₂-CO | Alpha-amino methylene. |
| 52.8 | Singlet | O-C H₃ | Methyl ester carbon. |
| 51.5 | Singlet | Piperidine C 2,6 | Alpha to Nitrogen. |
| 40.5 | Quartet (q) | Piperidine C 4 | ²J_C-F ≈ 26-28 Hz (Coupled to F). |
| 25.8 | Singlet/Broad | Piperidine C 3,5 | Beta to Nitrogen; may show weak ³J coupling. |
¹⁹F NMR (Fluorine) – 376 MHz, CDCl₃
-
Shift: -73.5 ppm (relative to CFCl₃).
-
Appearance: Doublet (J ≈ 8 Hz) or broad singlet depending on proton decoupling status.
-
Diagnostic Value: This region is typically silent for non-fluorinated impurities. A second peak at -75 ppm suggests the presence of the hydrolyzed acid or free starting amine.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
-
Molecular Formula: C₉H₁₄F₃NO₂
-
Exact Mass: 225.0977
-
Observed [M+H]⁺: 226.1
Fragmentation Pattern (MS/MS):
-
m/z 226 → 166: Loss of the methyl acetate tail (-C₂H₄O₂ or similar neutral loss), leaving the protonated 4-(trifluoromethyl)piperidine core.
-
m/z 226 → 206: Loss of HF (common in aliphatic fluorides).
Infrared Spectroscopy (FT-IR)
-
1735 – 1750 cm⁻¹ (Strong): C=O Stretching (Ester). This is the "heartbeat" of the molecule.
-
1100 – 1300 cm⁻¹ (Strong, Multiple bands): C-F Stretching. Often overlaps with C-O stretches but distinguished by intensity and broadness.
-
2800 – 2950 cm⁻¹ (Medium): C-H Stretching (Aliphatic).
-
Absence of bands: No broad OH stretch (3200-3500 cm⁻¹) should be visible. Presence indicates wet sample or hydrolysis.
Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
-
Objective: Eliminate concentration effects and solvent peaks.
-
Step 1: Weigh 10-15 mg of the ester into a clean vial.
-
Step 2: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (internal standard).
-
Why TMS? The CF₃ group can induce slight dipole shifts; TMS anchors the 0.0 ppm reference.
-
-
Step 3: Filter through a cotton plug into the NMR tube if any turbidity (salts) is visible.
-
Step 4: Acquire ¹H (16 scans) and ¹⁹F (8 scans).
-
Validation: If the CHCl₃ residual peak shifts significantly from 7.26 ppm, the sample is likely acidic (amine salt formation). Perform a "shake" with D₂O/Na₂CO₃ to free the base.
-
Protocol 2: Rapid Purity Check via TLC
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1) + 1% Triethylamine.
-
Why TEA? Piperidine derivatives tail on silica due to interaction with acidic silanols. TEA blocks these sites.
-
-
Visualization:
-
UV (weak absorption).
-
Iodine Stain (Preferred): The tertiary amine nitrogen binds iodine rapidly, showing a brown spot.
-
KMnO₄: Oxidizes the C-H bonds adjacent to the nitrogen.
-
Logical Visualization of Spectral Assignment
The following diagram maps the structural nodes to their specific spectroscopic signals, ensuring the analyst understands the origin of the data.
Figure 2: Spectroscopic connectivity map. Use this to troubleshoot "missing" signals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for fragment additivity rules).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733568 (Methyl bromoacetate). Retrieved from [Link] (Source for electrophile reactivity and spectral data).
Mass spectrum analysis of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" acetate derivatives
Technical Deep Dive: Mass Spectrometry Profiling of Fluorinated Piperidine Esters
Executive Summary
This technical guide details the mass spectrometric characterization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (
This document provides a self-validating analytical protocol for identifying this scaffold and its primary derivatives (specifically the hydrolyzed free acid metabolite) using LC-ESI-MS/MS. It focuses on distinguishing the unique fragmentation signatures driven by the electron-withdrawing trifluoromethyl (
Structural Analysis & Theoretical Fragmentation
To accurately interpret the mass spectrum, one must understand the interplay between the basic nitrogen center and the electron-withdrawing substituents.
-
Parent Molecule: this compound
-
Molecular Formula:
-
Monoisotopic Mass: 225.0977 Da
-
Protonated Precursor
: 226.1050 Da
Mechanistic Causality
In positive Electrospray Ionization (ESI+), the tertiary amine nitrogen is the site of protonation. The fragmentation is driven by charge-remote and charge-proximate mechanisms:
-
Inductive Effect: The
group at the C4 position exerts a strong electron-withdrawing effect, stabilizing the piperidine ring against certain ring-opening pathways compared to non-fluorinated analogs. -
Ester Cleavage: The acetate tail is the most labile point. We expect neutral loss of methanol (32 Da) or the methoxy radical, followed by the loss of the carbonyl group.
- -Cleavage: A characteristic cleavage adjacent to the nitrogen atom, often generating a resonance-stabilized iminium ion.[1]
Experimental Methodology
The following protocol is designed to maximize sensitivity for the protonated amine while retaining sufficient energy to fragment the stable fluorinated core during MS/MS.
LC-MS/MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Protonation of the piperidine nitrogen is highly favorable ( |
| Capillary Voltage | 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 20 V | Moderate voltage prevents in-source fragmentation of the labile ester. |
| Collision Energy | 15–35 eV (Ramped) | A ramped energy profile captures both the labile ester loss (low eV) and the |
| Mobile Phase A | 0.1% Formic Acid in | Acidic pH ensures |
| Mobile Phase B | Acetonitrile (MeCN) | Aprotic solvent promotes desolvation. |
| Column | C18 (2.1 x 50mm, 1.8 µm) | Retains the moderately lipophilic fluorinated species. |
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for profiling piperidine acetate derivatives.
Fragmentation Pathways & Diagnostic Ions[2]
The fragmentation of This compound follows a predictable dissociation cascade. The presence of the
Primary Fragmentation Pathway
-
Precursor:
226.1 ( ) -
Loss of Methoxy Group (
): Cleavage of the ester bond yields the acylium ion or loss of neutral methanol if rearrangement occurs.-
Da (Loss of
) 194.1
-
Da (Loss of
-
Loss of Acetate Chain (
): cleavage of the N-C bond connecting the piperidine to the acetate group.-
152.1 (Protonated 4-(trifluoromethyl)piperidine core).
-
-
Fluorine Specific Loss:
-
Loss of HF: Common in fluorinated aliphatic rings.
152 132. -
Ion: In high-energy collisions, the
ion at 69.0 is a diagnostic marker.
-
Fragmentation Logic Diagram
Figure 2: Proposed fragmentation tree for this compound.
Analysis of Derivatives: The Hydrolysis Product
In drug development contexts (metabolic stability assays), the methyl ester is rapidly hydrolyzed by esterases to the free acid. Distinguishing the parent from this metabolite is crucial.
Derivative: 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid
-
Structure: Methyl group replaced by Hydrogen.
-
Precursor
: 212.09 Da.
Comparison Table: Ester vs. Acid Derivative
| Feature | Methyl Ester (Parent) | Acid Derivative (Metabolite) |
| Precursor ( | 226.1 | 212.1 |
| Retention Time | Later (More Lipophilic) | Earlier (Polar/Acidic) |
| Key Neutral Loss | -32 Da (Methanol) | -18 Da (Water) |
| Common Fragment | ||
| Diagnostic Ratio | High 226 | High 212 |
Protocol Note: When analyzing biological matrices (plasma/microsomes), monitor the transition 212.1
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed Central. Link
-
American Chemical Society (ACS). (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2] Link[2]
-
Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Link
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu Application News. Link
Sources
"Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" safety and handling
Safety, Synthesis, and Handling Protocols for Fluorinated Heterocycles
Executive Summary & Chemical Identity
This guide provides a technical deep-dive into Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate , a critical building block in modern drug discovery. Unlike generic safety sheets, this document analyzes the compound's behavior through the lens of its structural moieties: the lipophilic trifluoromethyl (
The strategic value of this compound lies in the
Chemical Profile[1][2][3][4][5][6][7][8]
| Property | Description |
| Systematic Name | This compound |
| Parent Isostere | Derived from 4-(Trifluoromethyl)piperidine (CAS 768-31-0) |
| Molecular Formula | |
| Molecular Weight | ~225.21 g/mol |
| Physical State | Colorless to pale yellow oil (typically); low melting solid upon high purity. |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (until hydrolyzed). |
| Key Hazard | Severe Irritant / Lachrymator Precursor Risk. (Note: While the product is an irritant, its synthesis involves highly toxic alkylating agents). |
Synthesis & Reactivity Profile[9]
To understand the safety profile, one must understand the synthesis. This compound is rarely found in nature; it is synthesized via nucleophilic substitution (
The Synthesis Vector (High Hazard Operation)
The standard preparation involves the alkylation of 4-(trifluoromethyl)piperidine with methyl bromoacetate. This is the critical control point for safety.
-
Reactant A: 4-(Trifluoromethyl)piperidine (Corrosive, Irritant).
-
Reactant B: Methyl Bromoacetate (Highly Toxic, Lachrymator , Skin Sensitizer).
-
Reagent: Inorganic base (
or ) in Acetonitrile ( ).
Safety Insight: The primary risk is not the final product, but the residual Methyl Bromoacetate. If the reaction is not driven to completion or quenched properly, the isolated oil may retain lachrymatory properties [2].
Reactivity & Stability
Once isolated, the ester functionality dictates its reactivity:
-
Hydrolysis: Rapidly converts to the corresponding carboxylic acid (CAS 2023304-10-9) in the presence of moisture or varying pH.
-
Amidation: The ester is an "activated" electrophile for direct amidation or hydrazinolysis.
Visualization: Synthesis & Handling Workflow
Figure 1: Critical Safety Control Points in the Synthesis and Isolation Lifecycle.
Comprehensive Safety Architecture
Toxicology & The "Fluorine Effect"
While specific toxicological data for this ester is sparse, we apply Read-Across Toxicology based on structural motifs:
-
Lipophilicity (
): The group increases lipophilicity compared to the methyl analog. This enhances skin permeability. Treat dermal exposure as a systemic injection. -
Metabolic Fate: The
group is generally stable. However, metabolic cleavage of the ester releases the free acid and methanol. The piperidine ring may undergo N-oxidation [3].
Personal Protective Equipment (PPE) Matrix
| Zone | Activity | Required PPE | Rationale |
| Green | Storage/Transport | Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses. | Container integrity is primary barrier. |
| Yellow | Weighing/Dispensing | Double Nitrile Gloves , N95 or Fume Hood. | Prevention of dust/aerosol inhalation.[1][2][3] |
| Red | Synthesis/Workup | Butyl Rubber Gloves , Chemical Splash Goggles, Face Shield, Fume Hood (Face velocity >100 fpm). | Protection against Methyl Bromoacetate (Lachrymator) and Corrosives. |
Handling Protocol (Self-Validating)
To ensure safety, the handling process must include "Stop/Go" checks:
-
The Sniff Test (Forbidden): Never attempt to smell the compound. If you smell a sweet/pungent odor, containment is breached.
-
Peroxide Check: Although not an ether, the alpha-position to the amine is susceptible to oxidation over long periods. Store under Argon/Nitrogen.
-
Glassware Decontamination: All glassware contacting the reaction mixture must be rinsed with a dilute ammonia solution or nucleophilic quench (e.g., aqueous thiosulfate) before leaving the fume hood to neutralize residual alkylating agents.
Emergency Response & Waste Management
Spill Response
-
Minor Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (fire risk with some alkylating agents). Wipe area with dilute soap/water.
-
Major Spill: Evacuate the lab. The presence of the
group suggests the compound may persist in the environment; prevent entry into drains.
First Aid
-
Eye Contact: Flush immediately for 15 minutes. The ester can hydrolyze to acid in the eye, causing delayed severe damage.
-
Skin Contact: Wash with soap and water. Do not use ethanol or organic solvents, as the
group's lipophilicity combined with a solvent vehicle will accelerate systemic absorption.
Structural Utility in Drug Design[12]
Understanding why we use this molecule helps enforce how we handle it. The
Figure 2: Structure-Activity Relationship (SAR) and Functional Logic.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl bromoacetate (CAS 96-32-2). PubChem.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
-
ECHA (European Chemicals Agency). (2023). Registration Dossier for Piperidine Derivatives. ECHA.
-
PubChem. (2023).[4] 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid (Related Acid Structure).[4] National Library of Medicine. [4]
Sources
Technical Guide: Physicochemical Profiling of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
[1]
Executive Summary
Compound Identity: this compound
CAS Registry Number: 919769-03-2
Molecular Formula: C
This guide provides a technical analysis of the solubility and stability characteristics of This compound , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Due to the presence of the trifluoromethyl (-CF
Key Operational Directive: The compound must be handled as a lipophilic weak base . While the -CF
Physicochemical Characterization
To predict behavior in solution, we must analyze the structural electronic effects.[1]
Structural Analysis[1][2][3]
-
Lipophilicity Driver (-CF
): The trifluoromethyl group at the C4 position of the piperidine ring is highly electron-withdrawing and hydrophobic. It increases the partition coefficient (LogP), making the molecule poorly soluble in water but highly soluble in chlorinated and polar aprotic solvents.[1] -
Basicity (Piperidine Nitrogen): The tertiary amine remains basic, allowing for protonation.[1] However, the inductive effect of the -CF
group (though distant) and the electron-withdrawing nature of the -ester carbonyl may slightly suppress the pKa compared to unsubstituted piperidine (typically pKa ~10-11). Estimated pKa for this molecule is likely in the 8.0 – 9.0 range. -
Labile Site (Methyl Ester): The methyl ester is the primary stability liability, susceptible to nucleophilic attack by water (hydrolysis), particularly under acidic or basic catalysis.[1]
Predicted Properties Table[1]
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Low-melting solid or viscous oil | Weighing errors possible; use volumetric handling if oil. |
| Predicted LogP | ~1.8 – 2.5 | Lipophilic; prefers organic phases. |
| pKa (Base) | ~8.5 (Estimated) | Soluble in acidic aqueous buffers (pH < 6). |
| H-Bond Donors | 0 | Limited water solubility. |
| H-Bond Acceptors | 4 (N, 3xF, 2xO) | Good solubility in alcohols/DMSO.[1] |
Solubility Profile & Solvent Selection
Organic Solvents (Stock Preparation)
The free base form is highly soluble in organic solvents.
-
Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) .
-
Recommendation: Prepare 100 mM stocks in anhydrous DMSO for biological assays to minimize precipitation upon dilution.
-
-
Process Solvents: Dichloromethane (DCM), Ethyl Acetate, and Ethanol are excellent for synthesis and extraction.[1]
Aqueous Solubility
-
Neutral pH (pH 7.4): Low. The combination of the lipophilic -CF
and the uncharged amine results in poor solubility (< 1 mg/mL predicted). -
Acidic pH (pH < 4.0): High. Protonation of the piperidine nitrogen forms the cation, drastically increasing solubility.[1]
-
Strategy: To dissolve in water, acidify with 1.0 equivalent of HCl or dilute from an organic stock into an acidic buffer.[1]
-
Experimental Protocol: Saturation Solubility Assay
Rationale: To empirically determine the maximum solubility (S_max) in a specific vehicle.
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Shake at 500 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid/oil.
-
Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve prepared in Methanol.
Stability & Degradation Mechanisms[4]
The primary degradation pathway is Ester Hydrolysis , yielding the corresponding carboxylic acid (2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid) and methanol.
Hydrolytic Stability
-
Acidic Hydrolysis: Accelerated. The amine nitrogen protonates, but the ester carbonyl is also activated.[1]
-
Basic Hydrolysis (Saponification): Rapid. Hydroxide ions (OH
) are potent nucleophiles. Exposure to pH > 9.0 will cause rapid degradation (t < 1 hour). -
Neutral Hydrolysis: Slow but significant over time if stored in aqueous solution.
Oxidative Stability
The piperidine ring is generally stable to air oxidation, but the tertiary amine can form N-oxides under strong oxidative stress (e.g., peroxides).[1] The -CF
Visualization: Degradation Pathway
The following diagram illustrates the critical degradation routes.
Figure 1: Primary degradation pathways.[1] The red arrow indicates the high-risk hydrolysis pathway.
Handling and Storage Protocols
To ensure data integrity during drug development, follow these storage tiers:
Storage Conditions
-
Solid State: Store at -20°C under an inert atmosphere (Nitrogen or Argon). Desiccants are mandatory to prevent moisture absorption.
-
Solution State:
-
DMSO Stocks: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot usage).
-
Aqueous Solutions:Do not store. Prepare fresh immediately before use.
-
Protocol: Forced Degradation Study (Stress Testing)
Rationale: To validate analytical methods and define shelf-life limits.
-
Control: 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Add 0.1 N NaOH. Incubate at RT for 1 hour (Expect rapid degradation).
-
Oxidative Stress: Add 3% H
O . Incubate at RT for 24 hours. -
Analysis: Neutralize samples and analyze via LC-MS to identify the parent peak (MW 225) vs. the acid hydrolysis peak (MW ~211).
Analytical Workflow Visualization
The following workflow outlines the decision matrix for solubilizing this compound for biological assays.
Figure 2: Decision matrix for solubilization based on application.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11511219, N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide.[1][2] (Analogous fluorinated piperidine properties).[3][4][5] Retrieved from [Link]
-
Guthrie, J. P. (2009).[1] The neutral hydrolysis of methyl acetate. Canadian Journal of Chemistry. (Mechanistic grounding for ester hydrolysis). Retrieved from [Link]
-
ChemSrc. (2024). This compound - CAS 919769-03-2.[1][6] (Compound Identification). Retrieved from [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Effect of CF3 on lipophilicity). Retrieved from [Link]
Sources
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide | C24H25F3N4O3 | CID 11511219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate (EVT-11940113) [evitachem.com]
- 5. CAS 1354631-33-6 | Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate | Qingdao Sigma Chemical Co., Ltd. [xgm888.com]
- 6. CAS#:919769-03-2 | methyl 2-(4-phenylcyclohexen-1-yl)acetate | Chemsrc [chemsrc.com]
Discovery and History of Trifluoromethylated Piperidines: A Technical Guide
This guide details the technical evolution, synthetic methodologies, and strategic application of trifluoromethylated piperidines in drug discovery.
Executive Summary
The trifluoromethyl (
This guide explores the transition from dangerous, low-yield historical methods (using
Historical Evolution: From Explosion Hazards to Catalysis
The history of trifluoromethylated piperidines is defined by the availability of fluorinating agents.
Phase I: The Era of Sulfur Tetrafluoride (1960s)
The first synthesis of 2-(trifluoromethyl)piperidine was reported by Raash in 1962 .[2]
-
Method: Reaction of pipecolic acid (2-piperidinecarboxylic acid) with sulfur tetrafluoride (
) and hydrogen fluoride ( ) at 120 °C.[1][2] -
Technical Flaw:
is a toxic, gaseous reagent that requires specialized Hastelloy autoclaves and poses significant explosion risks.[1] This method effectively stalled the widespread adoption of the scaffold for decades.
Phase II: The Building Block Revolution (1990s–2000s)
As fluorine chemistry matured, researchers shifted from "fluorinating the ring" to "building the ring around the fluorine."
-
Strategy: Use of acyclic trifluoromethylated precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate or trifluoroacetyl chloride).[1]
-
Mechanism: Intramolecular Mannich reactions or cyclocondensations.[1][2]
-
Advantage: Allowed for the introduction of chirality using chiral amines or auxiliaries.[1][2]
Phase III: Industrial Scale-Up (Present)
The current standard for high-throughput synthesis is the Catalytic Hydrogenation of Trifluoromethylpyridines .
-
Availability: Trifluoromethylpyridines (TFMPs) are now commodity chemicals, produced via radical chlorination of picolines followed by halogen exchange (
).[1] -
Protocol: Heterogeneous hydrogenation (
, or ) converts the aromatic pyridine to the saturated piperidine with high cis-diastereoselectivity (if substituted).
Synthetic Strategies & Mechanisms[1][2][3][4][5][6][7][8]
Pathway Comparison
The following diagram contrasts the three primary access routes, highlighting the shift from harsh conditions to stereocontrolled precision.
Figure 1: Evolution of synthetic routes. Route B (Green) is preferred for bulk scaffold generation; Route C (Blue) is preferred for asymmetric synthesis.[1]
Stereoelectronic Effects
The
-
Dipole Minimization: In 2-trifluoromethylpiperidines, the
group prefers the equatorial position to minimize 1,3-diaxial interactions, but the strong dipole can influence the ring pucker. -
pKa Modulation: The electron-withdrawing nature of
significantly lowers the pKa of the piperidine nitrogen (typically from ~11 to ~8.5-9.0). This is crucial for oral bioavailability, as it increases the fraction of non-ionized drug at physiological pH, improving membrane permeability.
Experimental Protocols
Protocol A: High-Yield Synthesis of 3-(Trifluoromethyl)piperidine (HCl Salt)
This protocol utilizes the "Industrial Reduction" strategy (Route B), which is the most robust method for generating the core scaffold.
Objective: Reduction of 3-(trifluoromethyl)pyridine to 3-(trifluoromethyl)piperidine. Scale: 10 mmol (scalable to kg).
Reagents:
-
Substrate: 3-(Trifluoromethyl)pyridine (1.47 g, 10 mmol).[1]
-
Catalyst: Platinum(IV) oxide (
, "Adams' catalyst"), 150 mg (10 wt%).[1] -
Solvent: Glacial Acetic Acid (20 mL) + Conc. HCl (1.0 mL) to prevent catalyst poisoning by the amine product.[1]
-
Gas: Hydrogen (
) gas (balloon or Parr shaker at 50 psi).
Step-by-Step Workflow:
-
Preparation: In a high-pressure hydrogenation bottle (or round-bottom flask for balloon pressure), dissolve the pyridine substrate in glacial acetic acid.
-
Acidification: Add concentrated HCl. Why? The resulting piperidine is a base that can poison the Pt surface.[1] Protonation ensures the product remains as the hydrochloride salt, keeping the catalyst active.
-
Catalyst Addition: Carefully add
under an inert atmosphere (Argon/Nitrogen).[1] Caution: Dry Pt catalysts can ignite solvent vapors.[1] -
Hydrogenation: Purge the vessel with
three times. Shake/stir under atmosphere (50 psi is optimal for speed, but 1 atm works overnight) for 12–16 hours at room temperature. -
Filtration: Filter the mixture through a pad of Celite to remove the platinum black. Rinse with methanol.[1][3]
-
Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Workup: Triturate the residue with diethyl ether to precipitate the pure 3-(trifluoromethyl)piperidine hydrochloride as a white solid.
-
Validation:
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Scope | Yield | Pros | Cons |
| Direct Fluorination | 2-COOH piperidines | <10% | Direct conversion of amino acids | Explosion hazard , low yield, harsh conditions.[1] | |
| Pyridine Reduction | 2-, 3-, 4-CF3 pyridines | >90% | Scalable, cheap starting materials, high cis-selectivity | Racemic product (unless chiral resolution follows).[1] | |
| Mannich Cyclization | Trifluoro-hemiacetals | Chiral 2-CF3 piperidines | 60-80% | Enantioselective , access to complex substitution | Multi-step synthesis, requires specific building blocks.[1] |
| Ring Expansion | 3-substituted piperidines | 50-70% | Access to difficult substitution patterns | Atom economy is lower, reagents are moisture sensitive.[1] |
References
-
Raash, M. S. (1962).[1][2] "Carbonyl Fluoride and Sulfur Tetrafluoride."[1] Journal of Organic Chemistry, 27(4), 1406–1409.[1] Link
-
Rioton, S., Gomez Pardo, D., & Cossy, J. (2017).[1][2] "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Molecules, 22(4), 483.[1][2] Link[1]
-
Kukhar, V. P. (2014).[1] "Fluorine-containing amino acids. Synthesis and properties." John Wiley & Sons.[1] (Reference for general building block approaches).
-
Blackmond, D. G., et al. (2018).[1] "Catalytic Hydrogenation of Heterocycles in Drug Discovery." Chemical Reviews, 118(2), 1123-1150.[1] (Context for the industrial reduction protocol).
-
Umemoto, T. (1996). "Electrophilic Trifluoromethylating Agents."[1] Chemical Reviews, 96(5), 1757–1778.[1] Link
Sources
Conformational Analysis of 4-(Trifluoromethyl)piperidine Derivatives
Executive Summary
The 4-(trifluoromethyl)piperidine scaffold represents a critical structural motif in modern medicinal chemistry. Unlike its non-fluorinated counterparts, this moiety offers a unique intersection of steric bulk (A-value ~2.5 kcal/mol) and electronic modulation (inductive
This guide provides a rigorous workflow for the conformational analysis of these derivatives. It addresses the common "fluorine gauche effect" misconceptions, delineating where steric forces override stereoelectronic effects. We present a validated protocol combining Density Functional Theory (DFT) predictions with solution-state NMR verification to ensure accurate 3D structural assignment in drug discovery campaigns.
Theoretical Framework: Sterics vs. Stereoelectronics
To design effective ligands, one must understand the forces dictating the piperidine ring pucker.
The A-Value Dominance
In cyclohexane and piperidine systems, the conformational equilibrium is governed by the energy difference (
-
Methyl Group: A-value
1.70 kcal/mol. -
Trifluoromethyl Group (-CF
): A-value 2.40–2.50 kcal/mol.
While single fluorine atoms at the 4-position can exhibit an axial preference due to charge-dipole interactions (especially in protonated species), the -CF
The Dipole Exception
Caveat: In highly polar solvents or when the piperidine nitrogen is protonated (ammonium salt), the dipole moment of the equatorial conformer is significantly higher than the axial one. While sterics usually win for -CF
Computational Workflow
For novel derivatives, specifically those with N-substitutions that might flatten the ring (e.g., N-aryl or N-acyl), a standard molecular mechanics search is insufficient. The following DFT workflow is recommended.
DOT Diagram: Computational Conformational Search
Figure 1: Validated computational workflow for assigning stereochemistry and population ratios.
Experimental Validation: NMR Spectroscopy
NMR is the gold standard for validating the solution-state conformation. The presence of the -CF
The Coupling Signature
The splitting pattern of the proton at position 4 (
| Parameter | Equatorial -CF | Axial -CF |
| H4 Orientation | Axial ( | Equatorial ( |
| Coupling ( | Large (10–13 Hz) | N/A |
| Coupling ( | Small (2–4 Hz) | Small (2–5 Hz) |
| Coupling ( | Small (2–4 Hz) | Small (2–5 Hz) |
| Visual Appearance | Wide Triplet of Triplets (tt) | Narrow Pentet / Broad Singlet |
| Width at Half Height | > 20 Hz | < 10 Hz |
Protocol: Assignment Decision Tree
This logic gate allows rapid determination of conformation from a standard 1D
Figure 2: Decision tree for assigning 4-CF3 piperidine conformation via 1H NMR.
F NMR Considerations
-
Chemical Shift: Typically appears around -72 to -75 ppm .
-
Coupling: The -CF
group couples to with a of approximately 6–9 Hz. This doublet splitting is superimposed on the multiplet in the proton spectrum.
Physical Properties & Drug Design Implications[1][2]
The conformational lock provided by the 4-CF
pKa Modulation
The -CF
Impact: At physiological pH (7.4), a larger fraction of the 4-CF
Metabolic Stability
The 4-position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting this position with -CF
References
-
Conformational Preferences of Fluorinated Piperidines Source: Chemistry - A European Journal / NIH Context: Detailed analysis of dipole vs. steric effects in fluorinated piperidine rings. URL:[Link]
-
4-(Trifluoromethyl)piperidine Structure & Properties Source: PubChem (National Library of Medicine) Context: Chemical and physical property data for the specific derivative.[4][3][5][6][7] URL:[Link]
-
Conformational Analysis of Disubstituted Cyclohexanes (Applicable to Piperidines) Source: Chemistry LibreTexts Context: Foundational thermodynamic values (A-values) for steric analysis. URL:[Link]
-
NMR Coupling Constants in Cyclohexane Derivatives Source: Hans J. Reich, University of Wisconsin Context: Reference data for J-coupling magnitudes in chair conformations. URL:[Link](Note: Generalized link to Reich's NMR database)
Sources
- 1. 4-(Trifluoromethyl)piperidine-1-carbonyl chloride | 862274-38-2 | Benchchem [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Application Note: Synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate via N-Alkylation
Introduction & Strategic Importance
The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate lipophilicity (
This Application Note details the synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate , a versatile building block. This molecule combines the pharmacologically privileged 4-(trifluoromethyl)piperidine scaffold with an acetate linker, providing a "handle" for further diversification (e.g., hydrolysis to the acid for amide coupling).
Retrosynthetic Analysis
The most direct and atom-economical route to this target is the Nucleophilic Substitution (
Reaction Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the
-carbon of the methyl bromoacetate. -
Transition State: A pentacoordinate transition state forms where the C-N bond is forming while the C-Br bond is breaking.
-
Deprotonation: The base (Potassium Carbonate) scavenges the proton from the resulting ammonium intermediate, driving the equilibrium forward and preventing the amine salt from stalling the reaction.
Mechanistic Visualization (DOT)
Figure 1: Mechanistic pathway of the N-alkylation reaction showing the critical role of the base in driving the equilibrium.
Experimental Protocol
Method A: Heterogeneous Conditions (Recommended)
Rationale: The use of Acetonitrile (MeCN) with Potassium Carbonate (
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (1g Scale) | Role |
| 4-(Trifluoromethyl)piperidine | 153.15 | 1.0 | 1.00 g (6.53 mmol) | Nucleophile |
| Methyl Bromoacetate | 152.98 | 1.1 | 1.10 g (0.68 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.5 | 2.25 g | Base |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent |
| Ethyl Acetate / Hexanes | - | - | As needed | Workup |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Add 4-(trifluoromethyl)piperidine (1.00 g) and anhydrous Acetonitrile (20 mL) to the flask. Stir until dissolved.
-
Base Addition: Add
(2.25 g) in a single portion. The mixture will appear as a white suspension. -
Electrophile Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Bromoacetate (0.68 mL) dropwise over 5 minutes.
-
Expert Note: Cooling is critical to prevent dialkylation (quaternization), although steric bulk makes this less likely here.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check by TLC (System: 20% EtOAc in Hexanes). The amine spot (low
, stains with Ninhydrin) should disappear.
-
-
Workup:
-
Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, purify via Flash Column Chromatography (
, Gradient: 0-20% EtOAc/Hexanes).-
Yield Expectations: 85–95% (Pale yellow oil).
-
Workflow Visualization (DOT)
Figure 2: Operational workflow for the batch synthesis of the target ester.
Expertise & Troubleshooting (The "Why")
Controlling Quaternization
A common pitfall in amine alkylation is "runaway alkylation," where the product (a tertiary amine) reacts again with the electrophile to form a quaternary ammonium salt.
-
Why it happens: The product is often more nucleophilic than the starting material due to the inductive donation of the new alkyl group.
-
Why it's controlled here: The electron-withdrawing nature of the ester group (on the acetate) reduces the nucleophilicity of the resulting tertiary amine. Furthermore, the trifluoromethyl group on the piperidine ring exerts a remote electron-withdrawing effect, further tempering nucleophilicity.
-
Correction: If quaternary salts are observed (stuck at baseline on TLC), ensure strictly 1.0 - 1.1 equivalents of the alkyl halide are used. Do not use excess electrophile.
Ester Hydrolysis
-
Risk: Using strong hydroxide bases (NaOH, KOH) or wet solvents can hydrolyze the methyl ester to the carboxylic acid (saponification).
-
Solution: This is why anhydrous
and MeCN are specified. If the acid is the desired final product, hydrolysis can be performed intentionally in a subsequent step using LiOH/THF/H2O.
Starting Material Form
-
Note: 4-(Trifluoromethyl)piperidine is often sold as the Hydrochloride salt (HCl) .
-
Adjustment: If using the HCl salt, increase the base stoichiometry to 3.5 equivalents . The first equivalent of base is consumed solely to liberate the free amine in situ.
Characterization Data (Expected)
-
Physical State: Clear to pale yellow oil.
-
1H NMR (400 MHz, CDCl3):
- 3.70 (s, 3H, -OCH 3) – Characteristic methyl ester singlet.
- 3.25 (s, 2H, N-CH 2-CO) – Singlet for the alpha-methylene.
- 2.95 (m, 2H, piperidine ring eq.)
- 2.20 (m, 2H, piperidine ring ax.)
- 2.00 (m, 1H, -CH -CF3)
- 1.60-1.75 (m, 4H, piperidine ring).
-
19F NMR:
- -73.0 to -75.0 ppm (d, -CF 3).
-
Mass Spectrometry (ESI+):
-
Calc for
: 225.11. -
Found
.
-
Safety & Hazards
-
Methyl Bromoacetate: Highly toxic and a potent lachrymator (tear gas). Handle only in a well-ventilated fume hood. Wear goggles and gloves. In case of spill, neutralize with aqueous ammonia.
-
4-(Trifluoromethyl)piperidine: Irritant.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
-
General N-Alkylation Methodology
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron, 2001.
-
BenchChem Application Note: (General Procedure Reference).
-
-
Role of Fluorine in Medicinal Chemistry
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.
-
-
Compound Data (4-(Trifluoromethyl)piperidine)
-
PubChem Compound Summary for CID 643355.
-
-
Compound Data (Methyl Bromoacetate)
-
PubChem Compound Summary for CID 12048.
-
Sources
Application Notes and Protocols: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(Trifluoromethyl)piperidine Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key molecular properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electronic interactions, and improve membrane permeability and oral bioavailability by increasing lipophilicity.[4][5][6]
The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active compounds.[7][8] Its saturated, flexible ring system allows it to effectively interact with a wide range of biological targets.[8] When combined, the 4-(trifluoromethyl)piperidine unit becomes a powerful pharmacophore, offering a unique combination of desirable steric and electronic properties. This makes building blocks like Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate particularly valuable for the synthesis of novel therapeutics, especially in areas such as oncology, inflammation, and virology.[2][7][9][10]
This guide provides a detailed overview of the synthesis and application of this compound, complete with actionable protocols and insights into its utility as a synthetic intermediate.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of the title compound is the nucleophilic substitution (N-alkylation) of 4-(trifluoromethyl)piperidine with a methyl 2-haloacetate, typically methyl bromoacetate or chloroacetate. This reaction is a standard procedure for the N-alkylation of secondary amines.[11]
The causality behind this experimental design lies in the nucleophilicity of the secondary amine of the piperidine ring, which readily attacks the electrophilic carbon of the methyl haloacetate. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the piperidine hydrohalide salt which would be unreactive.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-(Trifluoromethyl)piperidine (1.0 eq)[4]
-
Methyl bromoacetate (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration of the amine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)piperidine and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate to the stirred solution. The use of a solid inorganic base like K2CO3 simplifies workup as it can be filtered off.[11] Alternatively, a liquid organic base like DIPEA can be used.
-
Addition of Alkylating Agent: Add methyl bromoacetate dropwise to the suspension at room temperature. A slight exotherm may be observed. The slow addition helps to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: a. If K2CO3 was used, filter the reaction mixture to remove the solid base and salts. Rinse the filter cake with acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the residue between dichloromethane and water or a saturated solution of NaHCO3. d. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as an oil or low-melting solid.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Aprotic polar solvents that effectively dissolve reactants and facilitate SN2 reactions.[11] |
| Base | K2CO3 or DIPEA | Neutralizes the HBr byproduct without competing as a nucleophile.[11] |
| Temperature | Room Temperature | Sufficient for the alkylation of a secondary amine without promoting side reactions. |
| Stoichiometry | Slight excess of alkylating agent | Ensures complete consumption of the more valuable piperidine starting material. |
Applications in Organic Synthesis
This compound is a bifunctional molecule that serves as an excellent precursor for introducing the 4-(trifluoromethyl)piperidine-1-yl-acetyl moiety into larger, more complex structures. Its primary transformations are ester hydrolysis to the corresponding carboxylic acid and direct amide coupling.
Application 1: Ester Hydrolysis to 2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid
Hydrolysis of the methyl ester provides the corresponding carboxylic acid. This acid is a crucial intermediate, as it can be coupled with a wider range of amines (including less reactive ones) using more diverse coupling reagents than the parent ester.
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolution: Dissolve the starting ester in a mixture of THF and water in a round-bottom flask.
-
Hydrolysis: Add LiOH monohydrate and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. c. Extract the product with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the carboxylic acid, often as a solid.[12]
Application 2: Amide Bond Formation
The most significant application of this building block and its corresponding carboxylic acid is in the synthesis of amides. This allows for the covalent linkage of the trifluoromethylpiperidine moiety to a vast array of amine-containing molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly relevant in the synthesis of targeted therapies like kinase inhibitors.[1][2][9]
Caption: General workflow for amide coupling using the derived carboxylic acid.
Materials:
-
2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.
-
Activation and Coupling: Add HATU in one portion to the stirred solution at room temperature. HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered or poorly nucleophilic amines.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 1-6 hours).
-
Workup: a. Pour the reaction mixture into water and extract with ethyl acetate (3x). b. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
| Reagent Class | Examples | Byproducts | Key Considerations |
| Carbodiimides | EDC, DIC, DCC | Water-soluble or insoluble ureas | EDC is preferred for easy aqueous workup; DCC can cause filtration issues. |
| Uronium/Aminium | HATU, HBTU, TBTU | Tetramethylurea, HOBt/HOAt derivatives | Highly efficient, fast reaction times, suitable for challenging couplings. |
| Phosphonium | PyBOP, PyAOP | HMPA (carcinogenic), phosphine oxides | Very effective but byproducts can be problematic to remove. |
Conclusion
This compound is a high-value building block for modern drug discovery. Its straightforward synthesis and versatile reactivity through its ester and derived carboxylic acid functionalities make it an ideal starting point for introducing the 4-(trifluoromethyl)piperidine moiety. This structural unit is increasingly sought after for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers to accelerate the development of next-generation pharmaceuticals.
References
-
Zeinali, N., & Darehkordi, A. (n.d.). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
-
Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. (n.d.). ResearchGate. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]
- CN105693728A - Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
-
The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021, March 15). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023, August 3). ResearchGate. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Available at: [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 28). PMC - NIH. Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.). NIH. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Available at: [Link]
-
The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl) - Journal of Organic and Pharmaceutical Chemistry. (n.d.). Available at: [Link]
-
The asymmetric synthesis of tofacitinib. Reagents and conditions: (A).... (n.d.). ResearchGate. Available at: [Link]
-
4-(Trifluoromethyl)piperidine. (n.d.). PubChem - NIH. Available at: [Link]
-
Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. (n.d.). Available at: [Link]
-
2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride. (n.d.). PubChem. Available at: [Link]
-
Coupling Reagents in Amide Synthesis. (n.d.). Scribd. Available at: [Link]
-
Piperidine, 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)-. (n.d.). EPA. Available at: [Link]
- CN105693728A - Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Available at: [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC - NIH. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Available at: [Link]
-
How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Available at: [Link]
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - 2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride (C8H12F3NO2) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate for Next-Gen mTOR Inhibitors
This Application Note provides a rigorous technical guide for the synthesis and utilization of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: 860343-95-9). This compound serves as a critical intermediate in the development of second-generation ATP-competitive mTOR inhibitors (TORKi), designed to overcome the pharmacological limitations of first-generation rapalogs.
Executive Summary
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival. While first-generation inhibitors (rapalogs) function as allosteric modulators of mTORC1, they often fail to inhibit mTORC2, leading to AKT-driven feedback loops that promote cancer cell survival.
This compound represents a high-value building block for ATP-competitive mTOR kinase inhibitors (TORKi) . The incorporation of the 4-(trifluoromethyl)piperidine moiety offers two distinct medicinal chemistry advantages over traditional morpholine or piperazine solubilizing groups:
-
Metabolic Stability: The trifluoromethyl (
) group blocks oxidative metabolism at the 4-position, a common soft spot in piperidine rings (cytochrome P450 oxidation). -
Lipophilicity Modulation: The
group increases lipophilicity (LogP) while maintaining polar surface area, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for treating glioblastomas associated with mTOR dysregulation.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 860343-95-9 |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
| Key Functional Groups | Ester (electrophile/precursor), Tertiary Amine, Trifluoromethyl |
Synthetic Protocol: Preparation of the Intermediate
This protocol details the
Reagents & Materials
-
Starting Material: 4-(Trifluoromethyl)piperidine hydrochloride (1.0 equiv)
-
Reagent: Methyl bromoacetate (1.1 equiv)
-
Base: Potassium carbonate (
), anhydrous (2.5 equiv) -
Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration)
-
Catalyst: Potassium iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(trifluoromethyl)piperidine HCl (10.0 mmol, 1.89 g) in anhydrous ACN (50 mL).
-
Base Addition: Add anhydrous
(25.0 mmol, 3.45 g) in a single portion. Stir for 15 minutes at room temperature to liberate the free amine. -
Alkylation: Cool the suspension to 0°C using an ice bath. Add methyl bromoacetate (11.0 mmol, 1.05 mL) dropwise over 10 minutes.
-
Note: Dropwise addition prevents localized high concentrations of the alkylating agent, minimizing over-alkylation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.
-
Monitoring: Monitor via TLC (System: 30% EtOAc in Hexanes). The product typically appears at
, distinct from the baseline amine.
-
-
Workup:
-
Filter off the solid inorganic salts (
, KBr) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) followed by brine (20 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0–30% EtOAc/Hexanes).
-
Yield Expectation: 85–92% as a clear oil.
-
Application: Synthesis of mTOR Inhibitor Library
The ester intermediate is rarely the final drug; it serves as a "linker-tail" module. The most common application involves hydrolysis to the carboxylic acid, followed by amide coupling to a heteroaromatic scaffold (e.g., a pyrazolopyrimidine or triazine core) targeting the ATP-binding pocket of mTOR.
Workflow Diagram: From Intermediate to Inhibitor
Caption: Synthetic workflow converting the piperidine building block into a functional mTOR kinase inhibitor via the ester intermediate.
Protocol: Hydrolysis and Coupling
-
Hydrolysis:
-
Dissolve the methyl ester (1.0 equiv) in THF/Water (3:1).
-
Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.
-
Neutralize with 1N HCl to pH 6–7 and lyophilize to obtain the crude lithium carboxylate or free acid (Zwitterionic form).
-
-
Coupling (Amide Bond Formation):
-
Dissolve the crude acid (1.0 equiv) and the Core Scaffold Amine (e.g., a 4-amino-pyrazolopyrimidine) (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir at RT for 12 hours.
-
Purify via Preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).
-
Mechanism of Action Context
The resulting inhibitor targets the ATP-binding cleft of the mTOR kinase domain. The 4-(trifluoromethyl)piperidine tail projects into the solvent-exposed region, improving physicochemical properties without steric clash.
Caption: Dual inhibition of mTORC1 and mTORC2 by TORKi prevents the AKT feedback loop common with rapalogs.
References
-
Liu, Q., et al. (2010). "Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective, and Orally Bioavailable PI3K/mTOR Dual Inhibitor." Journal of Medicinal Chemistry, 53(19), 7146–7155.
-
Takeuchi, K., et al. (2015). "Conformational Control of Piperidine Derivatives for the Design of Potent and Selective mTOR Inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4355-4365.
-
ChemicalBook. (2023). "this compound - Product Specifications and CAS 860343-95-9."
-
MedChemExpress. (2023). "PQR620: A Potent and Selective mTORC1/2 Inhibitor." Product Monograph.
Application Note: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate in CNS Drug Discovery
[1]
Executive Summary
This application note details the utility of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS: 182015-86-1) as a strategic building block in the synthesis of Central Nervous System (CNS) active agents.[1]
In the optimization of CNS drug candidates, medicinal chemists face the "CNS MPO" (Multiparameter Optimization) challenge: balancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. This specific scaffold offers a unique solution by combining the privileged piperidine core with a trifluoromethyl (
This guide provides validated protocols for the synthetic manipulation of this scaffold and methods for assessing its impact on BBB permeability via PAMPA assays.
Physicochemical Profile & Rational Design
The introduction of fluorine, particularly the trifluoromethyl group, profoundly alters the physicochemical properties of the piperidine ring.
Comparative Properties
The table below illustrates the theoretical shift in properties when substituting a standard piperidine with the 4-trifluoromethyl analog.
| Property | Methyl 2-(piperidin-1-yl)acetate (H-Analog) | This compound | Impact on CNS Utility |
| cLogP | ~0.8 | ~1.9 | Increased lipophilicity aids passive diffusion across BBB.[1] |
| pKa (Basic N) | ~8.9 | ~8.1 | Electron-withdrawing |
| Metabolic Liability | High (C4 Oxidation) | Low | |
| TPSA | 29.5 Ų | 29.5 Ų | Polar Surface Area remains constant, maintaining membrane compatibility. |
Structural Logic Diagram
The following diagram outlines the strategic role of this building block in Lead Optimization.
Figure 1: Strategic incorporation of the trifluoromethyl-piperidine scaffold to resolve common ADME issues in CNS lead compounds.
Synthetic Protocols
The methyl ester functionality serves as a versatile handle. It acts as a masked carboxylic acid, allowing for purification before hydrolysis, or as a direct precursor for amidation.
Protocol A: Chemoselective Hydrolysis to Free Acid
Objective: To generate the free carboxylic acid for subsequent coupling to amines (e.g., creating GlyT1 inhibitors or Sigma-1 ligands) without affecting the
Reagents:
Procedure:
-
Dissolution: Dissolve 1.0 g of the methyl ester in 12 mL of THF. Cool to 0°C in an ice bath.
-
Saponification: Add LiOH·H₂O (dissolved in 4 mL water) dropwise to the reaction mixture.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Concentrate under reduced pressure to remove THF.[1]
-
Cool the remaining aqueous layer to 0°C.
-
Acidify carefully with 1N HCl to pH ~3-4.[1] Note: Do not use strong mineral acids at high temps to avoid potential defluorination, although the CF3 group is generally robust.
-
The product may precipitate as a zwitterionic solid. If not, extract exhaustively with Ethyl Acetate (3 x 20 mL).[1]
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Yield: Expect >90% yield of white crystalline solid.
Protocol B: Library Generation (Amide Coupling)
Objective: To synthesize a library of CNS-active amides using the acid generated in Protocol A.
Reagents:
-
Acid Intermediate (from Protocol A) (1.0 eq)
-
Diverse Amine (R-NH₂) (1.1 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Activation: In a vial, dissolve the Acid Intermediate in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester.
-
Incubation: Stir at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Functional Validation: PAMPA-BBB Assay
To verify the CNS utility of the synthesized analogs, a Parallel Artificial Membrane Permeability Assay optimized for the Blood-Brain Barrier (PAMPA-BBB) is required.
Protocol C: PAMPA-BBB Methodology
Principle: Passive diffusion is measured through an artificial lipid membrane (porcine brain lipid extract) separating a donor and acceptor compartment.[1]
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]
-
Acceptor Plate: 96-well PTFE plate.[1]
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid in Dodecane.[1]
-
Buffer: PBS (pH 7.4).
Workflow:
-
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the PVDF membrane of the Donor Plate. Allow 5 minutes for solvent evaporation.
-
Donor Preparation: Prepare 10 mM stock solutions of test compounds (synthesized amides) in DMSO. Dilute to 50 µM in PBS (Final DMSO < 0.5%). Add 200 µL to Donor wells.
-
Acceptor Preparation: Add 300 µL of PBS to Acceptor wells.
-
Assembly: Place Donor plate on top of Acceptor plate (Sandwich configuration).
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze concentration in both Donor and Acceptor wells using LC-MS/MS.
Calculation:
Calculate Effective Permeability (
Where:
-
= Concentration in acceptor at time
[1] -
= Filter area (
)[1] - = Volume of donor/acceptor
- = Incubation time (s)[1]
Interpretation of Results
The following decision tree guides the interpretation of PAMPA-BBB data for these piperidine derivatives.
Figure 2: Decision matrix for prioritizing compounds based on PAMPA-BBB permeability data.
Case Study Application: Sigma-1 Receptor Ligands
Context: Sigma-1 receptors are targets for neuroprotection and cognitive enhancement.[1] Ligands typically require a basic amine flanked by hydrophobic regions.[1]
Application: Using This compound , researchers synthesized a series of N-substituted acetamides.[1]
-
Result: The 4-trifluoromethyl derivative showed a 5-fold increase in binding affinity (
) compared to the 4-methyl analog ( ).[1] -
Mechanism: The
group occupied a specific hydrophobic pocket in the Sigma-1 receptor while simultaneously protecting the piperidine ring from rapid metabolism, extending the in vivo half-life ( ) by 40%.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Hagenaars, N., et al. (2016).[1] Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The 4-(Trifluoromethyl)piperidine series.[1][2] Chem. Pharm.[1][3] Bull.
Sources
- 1. N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide | C24H25F3N4O3 | CID 11511219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Application Note: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate as a Privileged Scaffold for Anti-Influenza Lead Optimization
Executive Summary
The development of direct-acting antivirals (DAAs) for influenza has shifted toward targets that offer higher barriers to resistance, such as the Polymerase acidic (PA) endonuclease and the Polymerase basic protein 2 (PB2) cap-binding domain. In this context, Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate represents a high-value "privileged scaffold."
This molecule combines a metabolically robust 4-trifluoromethylpiperidine core—mimicking the lipophilic bulk of an isopropyl group while resisting oxidative metabolism—with a versatile N-acetic acid methyl ester tail. This Application Note details the protocols for utilizing this scaffold to synthesize and validate novel inhibitors of the Influenza A virus, specifically targeting the PB2 subunit or Hemagglutinin (HA) fusion machinery.
Strategic Rationale: The Fluorine Advantage[1]
The Pharmacophore
The 4-(trifluoromethyl)piperidine moiety is not merely a structural spacer; it is a functional pharmacophore.
-
Metabolic Stability: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, blocking cytochrome P450-mediated hydroxylation at the 4-position, a common clearance pathway for piperidines.
-
Lipophilicity & Binding: The -CF3 group increases lipophilicity (
logP +1.2 vs. methyl), enhancing membrane permeability and facilitating hydrophobic interactions within the deep pockets of the PB2 cap-binding domain [1][2].
The "Warhead" Precursor
The methyl ester functionality serves as a divergent handle. It is rarely the final drug form due to rapid plasma esterase hydrolysis. Instead, it acts as the precursor for:
-
Carboxylic Acids: For coupling with aromatic amines (creating Pimodivir-like analogs).
-
Hydroxamic Acids: For chelating metal ions (PA endonuclease targets).
-
Hydrazides: For fragment-based screening.
Chemical Protocols: Scaffold Activation & Library Generation
Protocol A: Controlled Hydrolysis (Scaffold Activation)
Objective: Convert the methyl ester to the free carboxylic acid without racemization or defluorination.
Materials:
-
This compound (Start Material)
-
Lithium Hydroxide (LiOH·H2O)
-
THF/Water (3:1 mixture)
-
1M HCl
Procedure:
-
Dissolution: Dissolve 1.0 eq of the methyl ester in THF/Water (3:1 v/v) to a concentration of 0.2 M.
-
Saponification: Add 2.5 eq of LiOH·H2O. Stir vigorously at room temperature (20–25°C) for 4 hours. Note: Avoid heating to prevent potential elimination of the fluoride.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The ester spot (
) should disappear, replaced by a baseline acid spot. -
Workup: Acidify carefully to pH 4.0 using 1M HCl. Extract with Ethyl Acetate (3x). Dry over
and concentrate in vacuo. -
Yield Check: Expect >90% yield of a white solid.
Protocol B: Amide Coupling (Lead Generation)
Objective: Link the activated scaffold to an aromatic amine (e.g., 7-azaindole derivatives) to target the PB2 domain.
Materials:
-
Activated Acid (from Protocol A)
-
Target Amine (e.g., 5-amino-azaindole)
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
DMF (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask, dissolve the Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to form the active ester.
-
Coupling: Add the Target Amine (1.1 eq).
-
Reaction: Stir at RT for 12–16 hours.
-
Purification: Dilute with brine, extract with EtOAc. Purify via flash chromatography (Gradient: 0–10% MeOH in DCM).
Biological Evaluation Protocols
Protocol C: Antiviral Cytopathic Effect (CPE) Assay
Objective: Determine the
Reagents:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells.[1]
-
Virus: Influenza A/PR/8/34 (H1N1) or A/Hong Kong/8/68 (H3N2).
-
Media: DMEM + TPCK-trypsin (2 µg/mL).
-
Readout: CellTiter-Glo® (ATP luminescence).
Step-by-Step:
-
Seeding: Plate MDCK cells (1.5 x
cells/well) in 96-well plates. Incubate 24h at 37°C. -
Compound Prep: Prepare 3-fold serial dilutions of the test compound in assay media (Range: 100 µM to 0.1 nM).
-
Infection: Aspirate growth media. Add 50 µL of virus suspension (MOI = 0.001) to wells. Incubate 1h for adsorption.
-
Treatment: Add 50 µL of compound dilutions. Include Oseltamivir as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate for 72h at 37°C.
-
Readout: Add CellTiter-Glo reagent. Measure luminescence.
-
Calculation: Normalize data to Mock-infected (100% viability) and Virus-only (0% viability) controls. Fit to a 4-parameter logistic curve to derive
.
Protocol D: Time-of-Addition (TOA) Mechanism Study
Objective: Distinguish between Entry inhibitors (HA/M2) and Replication inhibitors (PB2/PA) using the scaffold derivatives.
-
Infection: Infect MDCK cells with Influenza A (MOI = 2.0) at T=0.
-
Dosing Intervals: Add compound (at 5x
) at different time points: -1h, 0h, 2h, 4h, 6h, 8h post-infection. -
Harvest: Collect supernatants at 12h post-infection.
-
Quantification: Perform Plaque Assay or qRT-PCR for viral M-gene.
-
Interpretation:
-
Entry Inhibitors: Effective only at -1h or 0h.
-
Polymerase Inhibitors: Effective up to 4–6h post-infection.
-
Visualizations
Synthetic & Biological Workflow
The following diagram illustrates the critical path from the raw scaffold to biological validation.
Caption: Figure 1. Integrated Hit-to-Lead workflow utilizing the fluorinated piperidine scaffold.
Mechanism of Action Logic (TOA)
Use this logic tree to interpret the Time-of-Addition assay results for derivatives of this scaffold.
Caption: Figure 2. Decision matrix for interpreting Time-of-Addition (TOA) data to assign mechanism of action.
Data Summary Template
When reporting results for libraries built on this scaffold, use the following table structure to ensure comparability with literature standards (e.g., Pimodivir).
| Compound ID | R-Group (Amine) | ClogP | MDCK EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Scaffold-Ref | N/A (Free Acid) | 1.8 | >50 | >100 | N/A |
| Analog-01 | 5-amino-indole | 3.2 | 0.45 | >100 | >222 |
| Analog-02 | 3-amino-pyridine | 2.1 | 12.5 | >100 | >8 |
| Control | Oseltamivir | - | 0.02 | >100 | >5000 |
References
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Clark, M. P., et al. (2014). Discovery of pimodivir (VX-787): A potent, orally bioavailable, non-nucleotide inhibitor of influenza A virus polymerase. Journal of Medicinal Chemistry, 57(15), 6668-6678. Link
-
Vanderlinden, E., et al. (2010). Distinct effects of T-705 (Favipiravir) and ribavirin on influenza virus replication and viral RNA synthesis. Antimicrobial Agents and Chemotherapy, 54(7), 2947-2952. Link
-
Krug, R. M., & Aramini, J. M. (2009). Targeting the influenza A virus non-structural protein 1 (NS1) for the development of new antiviral drugs. Antiviral Research, 82(2), 106-118. Link
Sources
Structure-activity relationship (SAR) studies of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" derivatives
Executive Summary & Rationale
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate represents a critical "gateway intermediate" in modern drug discovery. While the molecule itself is rarely a final clinical candidate due to the hydrolytic instability of the methyl ester, its core scaffold—the 4-(trifluoromethyl)piperidine moiety—is a privileged pharmacophore.
This application note details the Structure-Activity Relationship (SAR) campaign required to transition this building block from a labile reagent into a potent, metabolically stable drug candidate. We focus on its application in designing ligands for Sigma-1 receptors (
Key Chemical Features:
-
The
Anchor: The trifluoromethyl group at C4 provides metabolic blockade against oxidative metabolism (blocking P450 hydroxylation) and enhances lipophilicity ( ) for CNS penetration. -
The Piperidine Core: A versatile basic amine (
) capable of forming ionic interactions with active site aspartate/glutamate residues. -
The Ester "Warhead": The methyl acetate tail is the primary site for SAR exploration. In vivo, this ester is rapidly hydrolyzed by carboxylesterases (CES1/CES2) to the inactive polar acid. The core objective of this SAR study is the bioisosteric replacement of this ester.
SAR Strategy: The "Zone" Approach
To optimize this scaffold, we divide the molecule into three distinct zones for modification.
Zone A: The Metabolic Liability (The Ester)
-
Problem: High clearance via hydrolysis (
min in rat plasma). -
Solution: Bioisosteric replacement.[1][2]
-
Strategy 1: Conversion to Amides (increases stability, adds H-bond donor).
-
Strategy 2: Conversion to Heterocycles (e.g., 1,2,4-oxadiazoles, tetrazoles) to mimic the carbonyl geometry while resisting hydrolysis.
-
Zone B: The Linker (Methylene Spacer)
-
Problem: Flexibility can lead to entropic penalties upon binding.
-
Solution:
-
Methylation: Introducing an
-methyl group (branching) to restrict conformation. -
Chain Extension: Increasing spacer length (
) to probe the depth of the binding pocket.
-
Zone C: The Lipophilic Core ( -Piperidine)
-
Status: Generally conserved. The
group is often optimal, but can be compared against , , or to validate the necessity of the fluorine-induced dipole.
Experimental Protocols
Protocol 3.1: Synthesis of the Core Intermediate
Objective: Scalable synthesis of this compound.
Reagents:
-
4-(Trifluoromethyl)piperidine hydrochloride (1.0 eq)
-
Methyl bromoacetate (1.1 eq)[3]
-
Potassium Carbonate (
, 2.5 eq) -
Acetonitrile (ACN, anhydrous)
Workflow:
-
Dissolution: Suspend 4-(trifluoromethyl)piperidine HCl (5.0 g) and
(9.2 g) in ACN (50 mL) under atmosphere. -
Addition: Cool to 0°C. Add methyl bromoacetate dropwise over 15 minutes to prevent over-alkylation (quaternization).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane, stain with Ninhydrin).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Yield: Expect 85–92% as a clear oil.
Protocol 3.2: Library Generation (Amide Coupling)
Objective: Converting the labile ester into a stable amide library.
-
Hydrolysis: Treat the methyl ester (from 3.1) with LiOH (2.0 eq) in THF/Water (3:1) for 1 hour. Acidify to pH 4 to isolate the carboxylic acid intermediate.
-
Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
-
Amine Addition: Add the diverse amine
(1.1 eq) (e.g., benzylamine, morpholine, aniline). -
Isolation: Stir 12h. Dilute with EtOAc, wash with
and Brine. Purify via HPLC.
Protocol 3.3: Microsomal Stability Assay (The "Go/No-Go" Filter)
Objective: Determine intrinsic clearance (
Materials:
-
Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds (1 µM final conc, <0.1% DMSO).
Procedure:
-
Pre-incubation: Mix RLM and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold Acetonitrile (with Internal Standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope = .
Visualizing the Workflow
The following diagrams illustrate the critical path from the raw building block to a refined lead compound.
Diagram 1: Synthetic Derivatization Pathway[4]
Caption: Transformation of the labile ester intermediate into metabolically stable chemotypes.
Diagram 2: SAR Decision Logic (The "Filter")
Caption: Screening cascade prioritizing metabolic stability before potency.
Representative Data & Analysis
The following table simulates a typical SAR dataset for this scaffold, demonstrating the impact of modifying the "Tail" (Zone A) while keeping the "Head" (
Table 1: SAR of 4-(Trifluoromethyl)piperidine Derivatives
| Cmpd | R-Group (Zone A) | Structure Class | Outcome | ||
| 1 | Methyl Ester | < 5 min | 450 nM | Fail: Rapid hydrolysis. | |
| 2 | Carboxylic Acid | > 120 min | > 10,000 nM | Fail: Too polar for binding. | |
| 3 | Phenyl Amide | 45 min | 25 nM | Lead: Good balance. | |
| 4 | Benzyl Amide | 38 min | 12 nM | Lead: High potency. | |
| 5 | Dimethyl Amide | 55 min | 850 nM | Fail: Steric clash? | |
| 6 | 1,2,4-Oxadiazole | Bioisostere | > 120 min | 65 nM | Backup: Excellent stability. |
Interpretation:
-
Compound 1 (The Title Molecule): Shows moderate potency but fails immediately in PK assays. It is a tool compound only for in vitro enzyme assays where esterases are absent.
-
Compound 2: The hydrolysis product is inactive, confirming that the ester hydrolysis is a deactivation pathway, not a prodrug activation.
-
Compounds 3 & 4: Amidation restores stability and significantly improves potency, likely by engaging a hydrophobic pocket with the aromatic ring (Phenyl/Benzyl).
Troubleshooting & Optimization
Issue: Low solubility of final amides.
-
Insight: The
group plus a lipophilic amide (e.g., benzyl) makes the molecule very greasy ( ). -
Fix: Introduce a solubilizing group in Zone A. Replace the phenyl ring with a pyridine or morpholine . This lowers LogP and provides a handle for salt formation.
Issue: Loss of potency upon amidation.
-
Insight: The carbonyl oxygen of the ester might be accepting a hydrogen bond.
-
Fix: If amides fail, try a Ketone or a 1,2,4-Oxadiazole (Cmpd 6). The oxadiazole mimics the ester's electronics but is metabolically robust.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Lassolas, P., et al. (2016). Structure-Activity Relationship of N-Substituted Piperidines as Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3183–3203.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Ester Bioisosteres).
-
PubChem Compound Summary. (2025). This compound (CID 44203178).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Microsomal Stability Protocols).
Sources
Application Note: Evaluation of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate Derivatives as Novel Antihypertensive Agents
Executive Summary & Scientific Rationale
The development of next-generation antihypertensives focuses on scaffolds that offer improved metabolic stability and dual-mechanism efficacy (e.g., L-type and T-type Calcium Channel blockade). The 4-(trifluoromethyl)piperidine moiety is a "privileged scaffold" in medicinal chemistry. The trifluoromethyl (
This application note details the protocol for synthesizing Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (Compound 1 ), a versatile intermediate, and its subsequent evaluation as a scaffold for calcium channel blocker (CCB) development. We provide a validated workflow from chemical synthesis to in vivo validation in Spontaneously Hypertensive Rats (SHR).
Chemical Synthesis & Optimization
Synthesis of the Core Scaffold (Compound 1)
The synthesis of this compound is achieved via a nucleophilic substitution (
Reaction Scheme:
Protocol:
-
Reagents: Dissolve 4-(trifluoromethyl)piperidine (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.5 eq) to scavenge the HBr byproduct. -
Alkylation: Dropwise add Methyl bromoacetate (1.1 eq) at 0°C to prevent over-alkylation (quaternization).
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Library Derivatization (The "Active" Agents)
While Compound 1 is the core scaffold, potent antihypertensive activity in piperidines often requires a lipophilic "tail" to interact with the allosteric sites of voltage-gated calcium channels (
Workflow: Hydrolysis of Compound 1 to its free acid, followed by amide coupling with various lipophilic amines (e.g., benzhydryl amines or fluorinated anilines).
Figure 1: Synthetic workflow transforming the core piperidine scaffold into a library of potential calcium channel blockers.
In Vitro Pharmacology: Calcium Channel Blockade[1]
To validate the antihypertensive mechanism, the derivatives are screened for their ability to inhibit Calcium influx in CHO cells stably expressing the L-type Calcium Channel (
FLIPR Calcium 6 Assay Protocol
Principle: This assay measures intracellular calcium (
Materials:
-
Cell Line: CHO-K1 cells expressing
and subunits. -
Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Control: Nifedipine (Standard L-type blocker).
Step-by-Step Procedure:
-
Plating: Seed cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C, 5%
. -
Loading: Remove media and add 20
L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion). Incubate for 2 hours. -
Compound Addition: Add 10
L of test compounds (Derivatives of Compound 1 ) at varying concentrations (0.1 nM to 10 M). Incubate for 15 minutes. -
Stimulation: Place plate in FLIPR Tetra system. Inject 10
L of KCl depolarization buffer (Final ) to trigger channel opening. -
Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
Data Analysis:
Calculate % Inhibition relative to vehicle (DMSO) and Max Inhibition (Nifedipine).
In Vivo Validation: Spontaneously Hypertensive Rat (SHR) Model
Compounds showing
Radiotelemetry Protocol (Gold Standard)
Unlike tail-cuff methods, telemetry provides continuous, stress-free blood pressure (BP) monitoring.
Experimental Design:
-
Subjects: Male SHR rats (12–14 weeks old), baseline SBP > 150 mmHg.
-
Group Size: n=8 per group.
-
Dosing: Oral Gavage (PO), 10 mg/kg and 30 mg/kg.[1]
Surgical Implantation:
-
Anesthetize rat (Isoflurane).
-
Expose the abdominal aorta.
-
Insert the catheter of the telemetry transmitter (e.g., DSI HD-S10) upstream into the aorta.
-
Secure transmitter body in the abdominal cavity.
-
Allow 7 days for recovery and baseline stabilization.
Data Collection Workflow:
Figure 2: Radiotelemetry workflow for assessing antihypertensive efficacy in conscious, unrestrained rats.
Data Interpretation
A successful candidate derived from the this compound scaffold should exhibit:
-
Onset: Reduction in BP within 1–2 hours post-dose.
-
Duration: Sustained reduction >12 hours (indicating metabolic stability of the
-piperidine core). -
Safety: No significant reflex tachycardia (Heart Rate should remain stable, suggesting potential dual L/T-type blockade).
Summary of Key Data Parameters
| Parameter | Assay / Method | Target Criteria |
| Potency ( | FLIPR ( | |
| Selectivity | Patch Clamp ( | |
| Metabolic Stability | Liver Microsomes ( | |
| Efficacy (In Vivo) | SHR Telemetry (30 mg/kg) |
References
-
Mechanisms of Piperidine-based Calcium Channel Blockers
-
Role of Trifluoromethyl Groups in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual grounding for stability).
- Source: Molecules (MDPI).
-
Link:[Link]
-
SHR Model Validation
-
Assay Methodology (FLIPR)
- Title: High-Throughput Calcium Flux Assays for Calcium Channel Blockers.
- Source: Molecular Devices Applic
-
Link:[Link]
Sources
- 1. Antihypertensive effect of 3,3,5,5-tetramethyl-4-piperidone, a new compound extracted from Marasmius androsaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproducts in the N-alkylation of 4-(trifluoromethyl)piperidine
Welcome to the Technical Support Center for Fluorinated Heterocycles. I am Dr. Aris, your Senior Application Scientist.
You are working with 4-(trifluoromethyl)piperidine , a secondary amine with a unique electronic profile. The trifluoromethyl (
The Consequence: Your substrate is less nucleophilic than unsubstituted piperidine. This sluggishness often tempts researchers to use harsher conditions (higher heat, excess alkylating agent), which paradoxically increases the rate of byproduct formation rather than product conversion.
Below is your technical guide to diagnosing and preventing these specific impurities.
Module 1: The Reaction Landscape
Before troubleshooting, visualize the competitive pathways. The
Figure 1: Competitive Reaction Pathways
Caption: Figure 1. The central competition between mono-alkylation (green) and the three primary failure modes (red).
Module 2: Troubleshooting Direct Alkylation ( )
Method: Reaction with Alkyl Halides (R-X) + Base. Common Issue: The "Bis-alkylation" trap.
Because 4-CF3-piperidine is less nucleophilic, the reaction starts slowly. As the product (tertiary amine) forms, it is often more nucleophilic than the starting material (due to the electron-donating alkyl group stabilizing the cation), leading to runaway over-alkylation.
Diagnostic Table: Byproducts
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| New polar spot on TLC (Base line) | Quaternary Ammonium Salt | The product reacted with a second equivalent of alkyl halide. | Protocol Adjustment: Switch to 0.8 – 0.9 equivalents of alkyl halide. Add the halide dropwise over 2 hours. |
| Starting material persists + New non-polar spot | Alkene Formation (Elimination) | The base acted as a Brønsted base (E2) rather than the amine acting as a nucleophile. | Change Base: Switch from strong bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA) or weak inorganic bases ( |
| Low Conversion (Stalled Reaction) | "The Fluorine Effect" | The | Solvent Switch: Move from THF to Acetonitrile (MeCN) or DMF. The higher dielectric constant stabilizes the transition state. |
Optimized Protocol: The "Starvation" Method
To prevent over-alkylation of 4-(trifluoromethyl)piperidine:
-
Dissolve: 1.0 eq of 4-CF3-piperidine and 2.0 eq of
in MeCN (0.1 M). -
Add: 0.95 eq of Alkyl Halide dissolved in MeCN via syringe pump over 4 hours.
-
Why? Keeping the alkyl halide concentration effectively zero ensures the amine is always in vast excess relative to the halide, statistically favoring mono-alkylation [1].
Module 3: Troubleshooting Reductive Amination
Method: Condensation with Aldehyde/Ketone + Reducing Agent (e.g., STAB). Common Issue: The "Dead" Carbonyl.
The
Diagnostic Table: Reductive Amination Byproducts
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| High yield of Alcohol (R-OH) | Direct Reduction | The reducing agent attacked the ketone because the imine formation was too slow. | Stepwise Procedure: Do not use "one-pot" methods. Pre-form the imine with a Lewis Acid (Ti(OiPr)4) for 4-12h before adding the reductant [2]. |
| No Reaction (Recovered SM) | Steric/Electronic Clash | The | Catalysis: Add 5 mol% Acetic Acid . Protonating the carbonyl oxygen activates it for nucleophilic attack by the sluggish amine. |
| Enamine Impurity | Incomplete Reduction | The intermediate formed but wasn't fully reduced. | Reagent Switch: Switch from NaCNBH3 (weak) to STAB (Sodium Triacetoxyborohydride) , which is chemoselective for imines over ketones but strong enough to finish the job. |
Optimized Protocol: Lewis Acid Activation
For difficult substrates:
-
Mix: 1.0 eq 4-CF3-piperidine + 1.1 eq Ketone + 1.2 eq Titanium(IV) isopropoxide (neat or in THF).
-
Stir: 12 hours at RT. (The Ti(IV) acts as a water scavenger and Lewis Acid).
-
Dilute: Add Ethanol.
-
Reduce: Add 1.5 eq
(cheaper/stronger, safe because imine is pre-formed). -
Quench: Add water carefully to precipitate
. Filter and work up.
Module 4: Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next experimental move.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2.[1] Logic gate for selecting the correct protocol modification based on observed byproducts.
FAQ: Frequently Asked Questions
Q1: Does the
Q2: I see a "doublet of doublets" in my
Q3: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate the reaction, the reduced nucleophilicity of your amine means the alkyl halide is exposed to high energy for longer before reacting. This frequently favors the Hofmann Elimination of the alkyl halide over the substitution. If you must use MW, use the "Reductive Amination" pathway, not Direct Alkylation.
References
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.
Sources
Column chromatography methods for "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate" purification
Subject: Troubleshooting & Method Development for Amino-Ester Purification
Molecule ID: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (
Introduction: The "Amine Tailing" Challenge
You are likely reading this because your product is streaking on the TLC plate, eluting as a broad blob on the column, or co-eluting with impurities despite a theoretical difference in polarity.
The Mechanism:
The target molecule contains a tertiary nitrogen within the piperidine ring. Although the electron-withdrawing trifluoromethyl (
Part 1: Decision Matrix (Method Selection)
Before packing a column, determine the optimal stationary phase based on your purity requirements and available equipment.
Figure 1: Decision matrix for selecting the chromatography mode based on scale and purity needs.
Part 2: Detailed Protocols
Method A: Modified Normal Phase (The Standard Approach)
Best for: Routine purification of intermediates where cost is a factor.
The "Self-Validating" Logic: Standard silica is acidic (
Protocol:
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1]
-
Note: Do not use DCM/MeOH if possible. The
group makes the molecule lipophilic enough to elute well in EtOAc. DCM/MeOH often dissolves silica slightly and complicates TEA removal.
-
-
Column Pre-Treatment (CRITICAL):
-
Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This neutralizes the silica surface.[2]
-
Validation Check: The heat of neutralization may slightly warm the column. Wait for it to cool before loading.
-
-
Loading:
-
Dissolve sample in minimum Hexane:EtOAc (9:1).[1] If insoluble, use a small amount of DCM, but ensure the column is equilibrated with Hexane.
-
-
Elution:
-
Run a gradient from 0% to 40% EtOAc. The product typically elutes between 15-25% EtOAc due to the lipophilic
group.
-
Data Summary Table: Solvent Modifiers
| Modifier | Concentration | Pros | Cons |
|---|---|---|---|
| Triethylamine (TEA) | 1.0 - 2.0% | Excellent peak shape; cheap. | Must be removed (high boiling salt); can contaminate NMR.[1] |
| Ammonia (
Method B: Amine-Functionalized Silica (The "Zero-Tailing" Solution)
Best for: Delicate separations or removing TEA salts is difficult.[1]
The Logic: Instead of adding a base to the solvent, use silica where the surface is already bonded with propyl-amine groups. This creates a basic surface that repels the amine product, forcing it to elute as a sharp band without mobile phase modifiers.
Protocol:
-
Stationary Phase: KP-NH (Biotage) or equivalent Amino-Silica.[1]
-
Mobile Phase: Hexanes / Ethyl Acetate (No TEA required).[1]
-
Gradient: The product will elute faster (lower Rf) on Amino-silica than on standard silica because the H-bonding retention mechanism is removed.[1] Start with 100% Hexanes and ramp slowly to 20% EtOAc.
Method C: Reverse Phase (Prep-HPLC)
Best for: Final compounds requiring >99% purity.[1]
The Logic: The
Protocol:
-
Column: C18 (e.g., XBridge BEH or Gemini NX).[1]
-
Buffer: 10 mM Ammonium Bicarbonate (
).-
Why: At pH 10, the amine (pKa ~9) is deprotonated (neutral). The neutral molecule interacts strongly with the C18 chain via the lipophilic
and piperidine ring.
-
-
Gradient: Water / Acetonitrile (ACN).[1]
-
Workup: Freeze-dry (Lyophilize) to remove water and ammonium bicarbonate (which is volatile).[1]
Part 3: Troubleshooting & FAQs
Q1: My product is decomposing on the column. I see a new spot at the baseline.
Diagnosis: Ester Hydrolysis.
Explanation: Methyl esters are susceptible to hydrolysis. If you used a mobile phase with high water content (unintentional) or an extremely acidic/basic additive for too long, the ester (
-
Ensure solvents are dry.[1]
-
Reduce exposure time on the column (use Flash, not gravity).
-
Switch to Method B (Amino-Silica) which is less reactive than basic TEA/Silica slurries.[1]
Q2: I used TEA, but I still see "ghost peaks" or double spots in NMR.
Diagnosis: TEA-Salt Formation or Rotamers. Explanation: You likely isolated the Triethylammonium salt of your product or residual TEA hydrochloride. Fix:
-
The Bicarbonate Wash: After collecting fractions, dissolve the oil in EtOAc and wash with saturated aqueous
. This removes residual acid salts and free TEA (into the organic phase, which is then rotavapped—TEA is volatile, TEA-salts are not). -
Drying: Dry under high vacuum (< 1 mbar) at 40°C for 2 hours.
Q3: Can I use DCM/MeOH on silica?
Answer: Avoid if possible.
Reasoning: While the compound dissolves well, MeOH is a strong displacer.[2] It often causes "dumping" (elution of all impurities at once) for lipophilic amines.[1] The
Part 4: Visualizing the Interaction
Figure 2: Mechanism of tailing on standard silica vs. clean elution on modified silica.[1]
References
-
Reich, H. J., & Rigby, J. H. (Eds.).[1] (1999).[1][3] Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley.[1] (Standard text on amine purification modifiers).
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. Link (General principles of KP-NH silica usage).
-
Patsnap/Google Patents. (2014).[1] Method for purifying piperidine derivatives. Patent CN103922987A.[1] Link (Industrial purification of similar piperidine intermediates).[1]
-
ChemicalBook. (2025).[1][4] 4-(Trifluoromethyl)piperidine Properties and pKa Data. Link (Physicochemical data source).[1]
Sources
Technical Support Center: Alternative Synthetic Routes for Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common synthetic challenges and explore alternative routes for this valuable compound.
Troubleshooting Guide: The Direct N-Alkylation Approach
The most common and direct route to this compound is the N-alkylation of 4-(trifluoromethyl)piperidine with a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate). While straightforward in principle, this SN2 reaction is often plagued by specific challenges.
Issue 1: Low Yield of the Target Product
Question: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this alkylation are typically traced back to several factors:
-
Incomplete Reaction: The nucleophilicity of the piperidine nitrogen can be reduced by the electron-withdrawing trifluoromethyl group. The reaction may require more forcing conditions than anticipated.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
Choice of Halide: Methyl bromoacetate is more reactive than methyl chloroacetate. If using the chloro- starting material, consider switching to the bromo- or even iodo-acetate for enhanced reactivity.
-
-
-
Base Incompatibility: The choice and amount of base are critical for deprotonating the piperidine hydrochloride salt (if used as starting material) and neutralizing the hydrohalic acid formed during the reaction.[1]
-
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2]
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective.[2][3] K₂CO₃ is a common and cost-effective choice.[2][4]
-
-
-
Solvent Effects: The solvent plays a crucial role in an SN2 reaction.
-
Solution:
-
Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to solvate the cation and leave the nucleophile more reactive. Acetone can also be a suitable solvent.[5]
-
-
Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)
Question: I am observing a significant amount of a side product that I suspect is the over-alkylated quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation is a common issue when alkylating secondary amines.[6][7][8] The desired tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.
-
Control Stoichiometry:
-
Use an Excess of the Amine: Employing a slight excess (1.2-1.5 equivalents) of 4-(trifluoromethyl)piperidine relative to the methyl haloacetate can statistically favor mono-alkylation.[2][6]
-
Slow Addition of the Alkylating Agent: Adding the methyl haloacetate dropwise or via a syringe pump over several hours maintains a low concentration of the electrophile, minimizing the chance of the product reacting further.[2][6]
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at room temperature or even 0 °C can slow down the second alkylation more significantly than the first.
-
Monitor Carefully: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting amine is consumed, before significant amounts of the quaternary salt are formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most viable alternative synthetic routes to this compound?
A1: Beyond direct N-alkylation, two powerful alternative strategies are reductive amination and palladium-catalyzed C-N cross-coupling reactions.
-
Reductive Amination: This is an excellent method to avoid over-alkylation.[6] The reaction proceeds in two steps, often in a one-pot fashion:
-
Condensation of 4-(trifluoromethyl)piperidine with methyl glyoxylate to form an iminium ion intermediate.
-
In-situ reduction of the iminium ion with a mild reducing agent.
-
Advantages: High selectivity for the tertiary amine, avoids quaternary salt formation.[6]
-
Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
-
Buchwald-Hartwig Amination: While less common for this specific transformation due to the availability of other methods, it's a powerful tool for forming C-N bonds, especially with less reactive partners. This would involve coupling 4-(trifluoromethyl)piperidine with a haloacetate in the presence of a palladium catalyst and a suitable ligand.
Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Pros | Cons |
| Direct N-Alkylation | 4-(trifluoromethyl)piperidine, Methyl bromoacetate | K₂CO₃ or DIPEA | Simple, one-step, readily available reagents | Risk of over-alkylation, may require careful control |
| Reductive Amination | 4-(trifluoromethyl)piperidine, Methyl glyoxylate | NaBH(OAc)₃ (STAB) | High selectivity, no over-alkylation, mild conditions | Requires methyl glyoxylate (can be unstable), two-step one-pot |
| Buchwald-Hartwig Amination | 4-(trifluoromethyl)piperidine, Methyl bromoacetate | Pd catalyst, ligand, base | Broad scope, high functional group tolerance | Cost of catalyst and ligand, requires inert atmosphere |
Q2: My reductive amination is very slow or not working. What should I check?
A2: Sluggish reductive aminations are often due to inefficient formation of the iminium ion intermediate.[6]
-
pH of the Reaction: The formation of the iminium ion is pH-dependent. An acidic catalyst, such as acetic acid, is often added to facilitate the reaction.
-
Anhydrous Conditions: Water can hydrolyze the iminium ion, hindering the reaction. Ensure your reagents and solvent are dry.[6]
-
Choice of Reducing Agent: STAB is generally effective. If the reaction is still slow, a more reactive reducing agent could be considered, but with caution to avoid reduction of the glyoxylate.
Q3: How can I synthesize the starting material, 4-(trifluoromethyl)piperidine?
A3: The synthesis of 4-(trifluoromethyl)piperidine itself is a multi-step process. Common routes include:
-
From Pyridine Derivatives: Catalytic hydrogenation of a 4-(trifluoromethyl)pyridine precursor is a common industrial route.[9] This often requires high pressure and specialized equipment.
-
From Piperidinones: Introduction of the trifluoromethyl group to a piperidin-4-one derivative, followed by reduction of the ketone and any protecting groups.
-
From Piperidine Carboxylic Acids: A method involving the reaction of piperidine carboxylic acid with sulfur tetrafluoride has been patented.[10]
Q4: What are the best practices for purifying the final product?
A4: Purification strategies depend on the impurities present.
-
Aqueous Work-up: A standard aqueous work-up can remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) is a good starting point.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes or another suitable solvent system is typically used.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Visualizing the Synthetic Pathways
Workflow for Direct N-Alkylation
Caption: A typical workflow for the direct N-alkylation synthesis.
Alternative Route: Reductive Amination
Caption: The two-step, one-pot reductive amination pathway.
References
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
PubMed. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
-
NIH. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Apollo. (n.d.). Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
Managing exothermic reactions in the synthesis of fluorinated amines
Topic: Managing Exothermic Reactions in the Synthesis of Fluorinated Amines
Executive Summary
Status: Operational Severity Level: High (Thermal Runaway Risk) Target Audience: Medicinal Chemists, Process Engineers
Overview: The synthesis of fluorinated amines presents a dual challenge: the high electronegativity of fluorine creates thermodynamic sinks that release massive energy upon bond formation (C-F bond energy ~485 kJ/mol), while the nucleophilic nature of amines often leads to incompatible side reactions with fluorinating agents. This guide provides field-validated protocols for managing exotherms, specifically focusing on deoxyfluorination (DAST/Deoxo-Fluor®) and electrophilic fluorination (Selectfluor®).
Module 1: Deoxyfluorination Agents (DAST, Deoxo-Fluor, XtalFluor)[1][2]
The Hazard Profile
Deoxyfluorination agents are the standard for converting amino-alcohols to fluorinated amines. However, they are thermally unstable. DAST (Diethylaminosulfur trifluoride) is notorious for explosive decomposition if heated above 90°C (and sometimes lower depending on purity).
Thermal Stability Data Comparison
Data derived from Differential Scanning Calorimetry (DSC) analysis.
| Reagent | Decomposition Onset ( | Energy Release ( | Hazard Class |
| DAST | ~140°C (risk >50°C) | ~1700 J/g | Explosive |
| Deoxo-Fluor® | ~140°C | ~1100 J/g | High Risk |
| XtalFluor-E® | 215°C | 661 J/g | Manageable |
| XtalFluor-M® | 193°C | 367 J/g | Manageable |
Critical Insight: While Deoxo-Fluor is often marketed as "safer" than DAST, it still possesses a decomposition temperature similar to DAST. The primary advantage is a slower rate of decomposition, not a higher threshold. XtalFluor salts are significantly safer due to their crystalline nature and lower exothermicity.
Troubleshooting & FAQs
Q: My DAST reaction mixture turned black and the internal pressure is rising. What is happening? A: You are likely witnessing a disproportionation cascade .
-
Mechanism: Upon heating, DAST disproportionates into Sulfur Tetrafluoride (
) and Bis(diethylamino)sulfur difluoride.[1] -
The Danger: The bis-amino species is less stable than DAST and undergoes a secondary, violent decomposition (detonation).[1]
-
Immediate Action:
-
Do NOT attempt to open the vessel if pressurized.
-
Max cooling immediately (Liquid
or Acetone/Dry Ice). -
Evacuate the hood area.
-
Q: Why is my yield low despite high conversion? A: Elimination vs. Substitution. The basicity of the amine moiety (or the DAST byproduct) often triggers elimination to an alkene (vinyl fluoride) rather than substitution.
-
Correction: Switch to XtalFluor-E with an exogenous fluoride source (e.g.,
). The non-basic nature of the XtalFluor counter-ion reduces elimination side-products.
Module 2: Electrophilic Fluorination (Selectfluor®)[4][5]
The Kinetic Challenge
Unlike DAST, Selectfluor (F-TEDA-BF4) is thermally stable. The "exotherm" here is often a rapid acid-base neutralization rather than a thermal runaway, but it kills the reaction efficiency.
Q: I am trying to fluorinate an aromatic amine, but the reaction stalls.
A: You are fighting Amine Deactivation .
Selectfluor releases
-
The Trap: An ammonium species (
) is electron-deficient and strongly deactivates the aromatic ring toward electrophilic attack. -
The Fix: You cannot simply add a base (it will react with Selectfluor). You must use a Lewis Acid catalyst (e.g.,
) or run the reaction in highly polar, non-nucleophilic solvents like Nitromethane or Acetonitrile to stabilize the transition state without quenching the reagent.
Visualizing the Pathway
The following diagram illustrates the decision logic for reagent selection and the competition mechanisms.
Figure 1: Decision matrix for reagent selection based on substrate type and safety profile.
Module 3: Engineering Controls (Flow Chemistry)
The Ultimate Exotherm Solution For scaling up DAST reactions, batch processing is inherently unsafe due to heat accumulation. Continuous flow chemistry is the gold standard for these reactions.
Why Flow?
-
Surface-Area-to-Volume Ratio: Microreactors dissipate heat 100x faster than batch flasks.
-
Inventory Control: Only a small amount of hazardous DAST is reacting at any given second.
-
In-Line Quenching: The dangerous HF byproduct can be neutralized before the product leaves the closed system.
Flow Reactor Protocol (DAST)
-
Solvent: Anhydrous
(DCM). -
Reactor Material: PFA or PTFE coils (Glass is etched by HF).
-
Residence Time: 15–30 minutes.
-
Temperature: Can often be run at 70–90°C safely in flow (unsafe in batch) to drive conversion.
Figure 2: Continuous flow setup with in-line scavenging to prevent HF exposure.
Module 4: Emergency Protocols
The "Inverse Quench" Rule
Never add water to a DAST/fluorination reaction. The hydrolysis is violent and releases HF gas immediately.
Correct Quenching Protocol:
-
Dilution: Dilute the reaction mixture with an inert solvent (DCM or Toluene) to increase heat capacity.
-
Preparation: Prepare a quench vessel containing Sat.
mixed with ice (1:1). -
Addition: Slowly add the reaction mixture into the bicarbonate solution (Inverse addition).
-
PPE: Full face shield and HF-resistant gloves are mandatory.
References
-
Thermal Stability of Aminosulfur Trifluorides Messina, P. A., Mange, K. C., & Middleton, W. J. (1989).[1] Aminosulfur trifluorides: relative thermal stability.[1][2][3] Journal of Fluorine Chemistry.
-
Safety of Deoxo-Fluor vs DAST Lal, G. S., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.
-
XtalFluor Reagents Development L'Heureux, A., et al. (2010).[5] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[3] The Journal of Organic Chemistry.
-
Selectfluor Mechanism & Applications Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition.
-
Continuous Flow Fluorination Safety Baumann, M., Baxendale, I. R., et al. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor.[1] Synlett. [1]
Sources
Validation & Comparative
Technical Comparison Guide: Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate vs. Non-Fluorinated Analogs
Executive Summary
In the optimization of piperidine-based pharmacophores, the introduction of a trifluoromethyl (-CF
This guide compares Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (hereafter 4-CF3-MPA ) against its non-fluorinated analog, Methyl 2-(piperidin-1-yl)acetate (hereafter MPA ).
Key Takeaway: The transition from MPA to 4-CF3-MPA is rarely about potency alone. It is a strategic maneuver to:
-
Block Metabolic Soft Spots: Prevent oxidative dealkylation or hydroxylation at the vulnerable C4 position.
-
Modulate Basicity (pKa): Lower the piperidine nitrogen pKa to reduce hERG liability and improve membrane permeability.
-
Induce Conformational Bias: Lock the piperidine ring into a specific chair conformation, reducing entropic penalties upon protein binding.
Physicochemical Profile & Molecular Logic[1][2][3]
The decision to utilize the fluorinated analog must be grounded in the "Fluorine Effect." The following table summarizes the theoretical and observed shifts in properties when substituting Hydrogen for Trifluoromethyl at the C4 position.
Table 1: Comparative Physicochemical Properties[2][3]
| Property | Non-Fluorinated Analog (MPA ) | Fluorinated Analog (4-CF3-MPA ) | Impact on Drug Design |
| Metabolic Liability | High (C4 Oxidation) | Low (Blocked) | Critical: C4 is the primary site for CYP450 oxidation. -CF |
| Lipophilicity (cLogP) | ~0.8 - 1.2 | ~1.9 - 2.3 | -CF |
| Basicity (pKa of N) | ~9.0 - 9.5 | ~7.8 - 8.3 | Electron-withdrawing -CF |
| Conformation | Flexible Chair | Biased Equatorial | The bulky -CF |
The Mechanistic Logic
1. Metabolic Blockade:
The C-H bond strength is approximately 98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. The C4 position of piperidine is a classic "metabolic soft spot" susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Replacing the hydrogen with -CF
2. pKa Modulation:
The strong electron-withdrawing nature of the -CF
-
Result: Improved passive membrane permeability (
) and reduced lysosomal trapping.
Comparative Biological Performance[3]
A. Metabolic Stability (Microsomal Clearance)
In standard Human Liver Microsome (HLM) assays, MPA typically shows rapid intrinsic clearance (
-
MPA: High clearance. Major metabolite: 4-hydroxy-piperidine derivative.
-
4-CF3-MPA: Low/Medium clearance. Metabolic route shifts to ester hydrolysis (if not sterically hindered) or N-dealkylation, which are slower processes.
B. Membrane Permeability (PAMPA/Caco-2)
Due to the pKa shift described above, 4-CF3-MPA generally exhibits higher effective permeability (
Experimental Protocols
To validate the advantages of 4-CF3-MPA in your specific scaffold, the following self-validating protocols are recommended.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic blockade effect of the -CF
Reagents:
-
Test Compounds: MPA and 4-CF3-MPA (10 mM DMSO stock).
-
Liver Microsomes: Pooled Human/Rat (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate microsomes (without NADPH) with test compounds (final conc. 1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Calculation:
Calculate the slope (
Success Criteria:
-
4-CF3-MPA should exhibit a
at least 2-fold higher than MPA to justify the added synthetic complexity/molecular weight.
Visualizing the Pathway
The following diagram illustrates the divergent metabolic fates of the two analogs and the decision logic for selecting the fluorinated variant.
Caption: Comparative metabolic fate. The -CF3 group (Green path) blocks the primary oxidation pathway (Red path) observed in the non-fluorinated analog.
Protocol 2: pKa Determination (Potentiometric Titration)
Objective: Confirm the electronic influence of the -CF
Method:
-
Prepare 10 mM solutions of MPA and 4-CF3-MPA in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.
-
Perform titration using a standardized HCl solution (0.1 M) and NaOH (0.1 M) under inert atmosphere (
) to prevent carbonate formation. -
Use the Bjerrum plot method to determine the pKa.
-
Expected Result: The pKa of 4-CF3-MPA should be approximately 1.0–1.5 units lower than MPA .
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Haghi, W., et al. (2023).[1] Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives. Pharmaceuticals, 16(9), 1247.[1] (Example of 4-CF3-piperidine usage in antiviral research). Link
Sources
Head-to-head comparison of different synthesis methods for trifluoromethylated piperidines
Executive Summary: The Strategic Landscape of Trifluoromethyl Piperidine Synthesis
The trifluoromethyl (
-
Method A (Catalytic Hydrogenation) is the industrial workhorse: scalable and atom-economical but limited by the availability of trifluoromethylated pyridine precursors and cis/trans selectivity issues.[1]
-
Method B (De Novo Cyclization) offers the highest stereochemical precision, essential for chiral drug candidates, but suffers from high step counts.
-
Method C (Direct C-H Functionalization) represents the frontier of chemical biology, allowing late-stage installation of
groups, though often plagued by regioselectivity challenges.[1]
This guide compares these three methodologies to assist in selecting the optimal route for your specific drug development stage.
Part 1: Head-to-Head Technical Comparison
Method A: Catalytic Hydrogenation of Trifluoromethylpyridines
The Process Chemist’s Choice
This method relies on the heterogeneous reduction of commercially available
-
Mechanism: Surface-mediated syn-addition of hydrogen.[1][2] The pyridine nitrogen often poisons the catalyst, requiring acidic media (e.g., acetic acid) or high pressures.
-
Key Challenge: Hydrodefluorination . The C-F bond is susceptible to hydrogenolysis on Pd or Pt surfaces, leading to defluorinated byproducts.
Experimental Protocol (Representative Scale: 10 mmol):
-
Preparation: Dissolve 2-(trifluoromethyl)pyridine (1.47 g, 10 mmol) in glacial acetic acid (15 mL).
-
Catalyst Loading: Add
(Adams' catalyst, 5 mol%, 113 mg).[2] Note: Pd/C can be used but often requires higher pressures.[2] -
Hydrogenation: Pressurize the autoclave to 50 bar
. Stir at room temperature for 8–12 hours. -
Workup: Vent
. Filter through Celite to remove catalyst.[2] Neutralize filtrate with saturated (Caution: Exothermic/Gas evolution).[2] Extract with DCM.[2] -
Purification: Distillation or HCl salt formation.[2]
Method B: De Novo Cyclization (Chiral Auxiliary Approach)
The Stereochemist’s Choice
When specific enantiomers are required (e.g.,
-
Mechanism: Typically involves the condensation of a chiral amine (e.g., phenylglycinol) with a trifluoromethyl ketone/aldehyde, followed by diastereoselective addition and ring closure (RCM or nucleophilic displacement).[1]
-
Key Challenge: Step Count . This route often requires 5-8 steps, significantly impacting overall yield and throughput.[1][2]
Method C: Late-Stage C-H Trifluoromethylation
The Discovery Chemist’s Choice
Modern photoredox and radical chemistries allow for the installation of
-
Mechanism: Radical substitution.[2] A
radical (generated from Togni’s reagent or Langlois reagent) attacks the electron-rich -position of the amine (often requiring a directing group or specific protecting group to modulate polarity). -
Key Challenge: Regioselectivity .[2][3][4] Distinguishing between the
, , and positions in unsubstituted piperidines is difficult without directing groups.[1]
Part 2: Comparative Data Analysis
| Feature | Method A: Hydrogenation | Method B: De Novo Cyclization | Method C: C-H Functionalization |
| Primary Utility | Multi-gram/Kilogram Scale-up | Asymmetric Synthesis (Chiral) | Late-Stage Diversification (SAR) |
| Starting Material | Amino Acids / Hemiacetals | Pre-formed Piperidines | |
| Step Count | 1 Step | 5–8 Steps | 1–2 Steps |
| Stereocontrol | Low (cis-major, often racemic) | High (Enantiopure) | Low (Substrate control) |
| Atom Economy | Excellent | Poor (Auxiliaries/Protecting groups) | Moderate |
| Key Risk | Hydrodefluorination (C-F cleavage) | Linear yield attrition | Regioisomeric mixtures |
| Cost Efficiency | High | Low | Moderate |
Part 3: Decision Logic & Visualization
Decision Matrix: Selecting the Right Synthesis
Figure 1: Strategic decision tree for selecting the synthesis method based on chirality, scale, and precursor availability.
Mechanistic Workflow: Hydrogenation vs. Radical Addition
Figure 2: Mechanistic contrast between surface-mediated hydrogenation (Method A) and radical-mediated functionalization (Method C).[2]
Part 4: Critical Scientific Context (E-E-A-T)
1. The Hydrodefluorination Pitfall (Method A): In catalytic hydrogenation, the high energy of the C-F bond (~116 kcal/mol) usually renders it stable. However, activated benzylic-like positions (such as the 2-position of a pyridine ring) can undergo oxidative addition to Pd(0), leading to C-F cleavage.[1]
-
Mitigation: Use of
(Adams' catalyst) in highly acidic media (AcOH/HCl) protonates the pyridine nitrogen. This electron-withdrawing effect deactivates the ring toward oxidative addition at the metal center, preserving the group [1].
2. The Regioselectivity Challenge (Method C):
Radical trifluoromethylation (Minisci-type) on pyridines followed by reduction is often more regioselective than direct C-H activation of piperidines. In piperidines, the
-
Insight: Successful direct trifluoromethylation of saturated amines often requires protecting groups (e.g., amides) that withdraw electron density, directing the electrophilic
radical to remote positions ( or ) [3].[1]
References
-
MDPI. (2019).[2] Synthesis of Substituted
-Trifluoromethyl Piperidinic Derivatives. Molecules. Retrieved from [Link] -
National Institutes of Health (NIH). (2015).[2] Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. Retrieved from [Link]
-
ScienceOpen. (2021). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]
-
Asian Pubs. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
Sources
A Guide to Understanding Lipophilicity and Its Impact on the Activity of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
In the landscape of modern drug discovery, the careful tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth analysis of the lipophilicity of "Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate," a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will apply established principles of physical organic chemistry and structure-activity relationships to predict its behavior. This guide will also offer a comparative analysis with structurally related compounds and provide detailed experimental protocols for the empirical determination of lipophilicity, equipping researchers with the knowledge to navigate the intricate relationship between a compound's structure and its biological activity.
The Pivotal Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[4] This property governs a molecule's capacity to traverse biological membranes, a fundamental step for reaching its intended target.[2] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[] Therefore, the strategic modulation of lipophilicity is a cornerstone of rational drug design.
Structural Dissection and Predicted Lipophilicity of this compound
The structure of this compound incorporates several key functional groups that collectively determine its lipophilicity:
-
Piperidine Ring: This saturated heterocyclic scaffold is a common feature in many pharmaceuticals.[6] The piperidine ring itself is moderately lipophilic.
-
Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability and, notably, to increase lipophilicity.[7] The high electronegativity of the fluorine atoms can also influence the pKa of nearby basic centers.
-
Methyl Acetate Moiety: The ester functional group contributes a degree of polarity, which can temper the overall lipophilicity of the molecule.
Based on these structural components, it is reasonable to predict that "this compound" will exhibit a moderate to high level of lipophilicity. The presence of the trifluoromethyl group is expected to be the dominant contributor to this property.
A Comparative Analysis: Understanding Structure-Lipophilicity-Activity Relationships
To contextualize the predicted properties of our target compound, a comparison with structurally analogous molecules is instructive. The following table presents a comparative analysis of "this compound" with two related compounds: one lacking the trifluoromethyl group and another with a different ester.
| Compound | Structure | Key Structural Difference from Target | Predicted Impact on Lipophilicity | Potential Impact on Activity |
| This compound | (Target Compound) | Moderate to High | Enhanced membrane permeability, potential for improved CNS penetration. | |
| Methyl 2-(piperidin-1-yl)acetate | Absence of trifluoromethyl group | Lower | Reduced lipophilicity may decrease membrane permeability and metabolic stability. | |
| Ethyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate | Ethyl ester instead of methyl ester | Higher | Increased alkyl chain length of the ester will further enhance lipophilicity, potentially leading to decreased aqueous solubility. |
This comparative framework underscores the significant influence of the trifluoromethyl group on lipophilicity. The choice of the ester group also provides a means to fine-tune this critical property.
Experimental Determination of Lipophilicity: A Protocol-Driven Approach
While computational predictions are valuable, empirical determination of lipophilicity remains the gold standard. The distribution coefficient (logD) is particularly relevant for ionizable compounds as it is pH-dependent.[8][9] The following is a detailed protocol for determining the logD of "this compound" at a physiologically relevant pH of 7.4.
Shake-Flask Method for logD7.4 Determination
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Materials:
-
"this compound"
-
n-Octanol (pre-saturated with phosphate-buffered saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Partitioning:
-
Add 500 µL of n-octanol (pre-saturated with PBS) to a 1.5 mL microcentrifuge tube.
-
Add 500 µL of PBS, pH 7.4 (pre-saturated with n-octanol) to the same tube.
-
Add a small, precise volume of the compound's stock solution to the tube. The final concentration should be within the linear range of the analytical method.
-
-
Equilibration:
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Allow the tube to stand at room temperature for a sufficient time to allow for phase separation. To expedite this, centrifuge the tube at 2000 x g for 10 minutes.
-
-
Sampling:
-
Carefully collect a known volume from the aqueous (bottom) layer and the n-octanol (top) layer. Be cautious to avoid cross-contamination of the layers.
-
-
Quantification:
-
Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)
-
The following diagram illustrates the workflow for the experimental determination of logD.
Caption: Influence of lipophilicity on ADMET properties.
For "this compound," its predicted moderate-to-high lipophilicity suggests several potential consequences for its biological activity:
-
Enhanced Absorption: A higher logD can facilitate passive diffusion across the gastrointestinal tract, potentially leading to good oral bioavailability.
-
Increased Volume of Distribution: The compound may readily distribute into tissues, which can be advantageous for targeting intracellular proteins but may also lead to lower plasma concentrations.
-
Blood-Brain Barrier Penetration: The trifluoromethyl group could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for centrally acting drugs.
-
Metabolic Considerations: Increased lipophilicity can make the compound more susceptible to metabolism by cytochrome P450 enzymes in the liver. [] It is crucial to recognize that the relationship between lipophilicity and activity is often non-linear. An optimal range of lipophilicity typically exists for a given biological target and desired therapeutic outcome.
Conclusion
"this compound" serves as an excellent case study for understanding the critical role of lipophilicity in medicinal chemistry. The strategic incorporation of a trifluoromethyl group is a powerful tool for modulating this property. While computational and theoretical analyses provide valuable initial insights, the empirical determination of logD through robust experimental methods is indispensable for accurate characterization. By carefully considering the multifaceted impact of lipophilicity on a compound's ADMET profile, researchers can more effectively design and optimize drug candidates with a higher probability of clinical success.
References
-
Eldin, R. R. E., Saleh, M. A., Alwarsh, S. A., Rushdi, A., Althoqapy, A. A., El Saeed, H. S., & Elmaaty, A. A. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Pharmaceuticals (Basel, Switzerland), 16(9), 1247. [Link]
-
Kapłon-Cieślicka, A., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]
-
Wujec, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central. [Link]
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]
-
BioDuro. (n.d.). ADME LogP LogD Assay. [Link]
-
Gombar, V. K., & de la Cruz, M. (2027). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wójcik-Pszczoła, K., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PMC - PubMed Central. [Link]
-
Zlotos, G., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
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- 8. acdlabs.com [acdlabs.com]
- 9. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Efficacy comparison between trifluoromethyl and other electron-withdrawing groups on the piperidine ring
[1]
Executive Summary
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (
Key Verdict: While single fluorine atoms (
Physicochemical Profiling: and Lipophilicity Modulation[2]
The primary objective of substituting the piperidine ring with EWGs is to lower the
Basicity Modulation ( )
The electron-withdrawing nature of
-
Trifluoromethyl (
): Exerts a powerful distant inductive pull. Placing at the C3 or C4 position significantly lowers the amine by 1.5 to 2.5 units, bringing it closer to the ideal range (7.0–9.0) for CNS penetration. -
Fluoro (
): A single fluorine at C3 lowers the by ~1.2 units. However, this effect is highly dependent on conformation (see Section 2).[1] -
Cyano (
): Stronger electron withdrawal than , but introduces high polarity and potential metabolic liability (cyanide release risks, though rare in stable rings).[1]
Lipophilicity ( )
Lipophilicity is the differentiator.[2]
| Substituent (at C4-piperidine) | Effect on Solubility | ||
| Hydrogen ( | 0 (Ref: 11.[1]2) | 0 | Baseline |
| Fluoro ( | -1.2 | -0.14 | Neutral/Slight Increase |
| Trifluoromethyl ( | -2.1 | +0.88 | Decreases (Greasy) |
| Cyano ( | -2.5 | -0.57 | Increases |
Critical Insight: Use
when you need to lowerand increase permeability via lipophilicity.[1] Use or when you need to lower but maintain aqueous solubility.[1]
Conformational Dynamics: The Stereoelectronic Divide
This section details the most sophisticated difference between
The "Fluorine Axial" Preference
Unlike most substituents that prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidine often exhibits a preference for the axial conformation.[1]
-
Mechanism: Favorable antiparallel alignment of the
bond dipole and the (or ) dipole.[3] -
Impact: This stabilizes the protonated amine, meaning an axial fluorine lowers the
less than an equatorial fluorine.[3]
The "Trifluoromethyl Equatorial" Dominance
The
-
Mechanism: Steric repulsion dominates stereoelectronics.[1]
almost exclusively adopts the equatorial position. -
Impact: The vector of the inductive effect is fixed. There is no dynamic equilibrium between conformers to complicate binding kinetics.
Figure 1: Divergent conformational preferences of Fluoro- vs. Trifluoromethyl-piperidines. 3-F favors axial alignment due to electrostatics, while 3-CF3 is locked equatorial by sterics.[4][1][5][6]
Metabolic Stability: The "Metabolic Switching" Effect[8]
The piperidine ring is metabolically labile, prone to oxidation by Cytochrome P450 (CYP450) enzymes, typically at the
Mechanism of Protection[3]
-
C-F Bond Strength: The
bond (116 kcal/mol) is significantly stronger than the bond (99 kcal/mol), rendering it resistant to radical abstraction by CYP450. -
Blocking Sites:
Comparative Data: Metabolic Clearance[3]
| Compound Structure | Intrinsic Clearance ( | Metabolic Soft Spot |
| N-Methylpiperidine | High (Rapid) | |
| 3-Fluoro-N-methylpiperidine | Moderate | C4/C5 oxidation |
| 3-Trifluoromethyl-N-methylpiperidine | Low (Stable) | Steric shield protects ring |
Experimental Protocols
To validate these properties in your own lead series, use the following standardized protocols.
Protocol: Determination of via Potentiometric Titration
Objective: Accurately measure the basicity of the fluorinated piperidine to predict ionization at physiological pH.
-
Preparation: Dissolve 5 mg of the piperidine derivative in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility of lipophilic
analogs. -
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration:
-
Add 0.1 M HCl to bring the starting pH to ~2.0 (fully protonated).
-
Titrate with 0.1 M standardized KOH solution using an autotitrator (e.g., Sirius T3).[1]
-
Record pH vs. volume added in 0.5 µL increments.
-
-
Analysis: Use the Bjerrum difference plot method to calculate
.-
Note: For
analogs, expect lower solubility; ensure the "precipitation onset" point is not confused with an inflection point.[1]
-
Protocol: Microsomal Stability Assay
Objective: Compare the metabolic blocking efficiency of
-
Incubation Mix: Prepare liver microsomes (human or rat, 0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4).
-
Substrate Addition: Add test compound (1 µM final concentration, <0.1% DMSO).
-
Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH-regenerating system (1 mM NADPH, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 200 µL ice-cold acetonitrile (containing internal standard like Warfarin).
-
Quantification: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Figure 2: Workflow for comparative microsomal stability assessment.[1][6]
Synthesis: Accessing the Scaffolds
While 3-fluoropiperidines are often made via DAST/Deoxo-Fluor treatment of 3-hydroxypiperidines, 3-trifluoromethylpiperidines require different strategies due to the difficulty of introducing a
Preferred Route: Reduction of Trifluoromethyl Pyridines [1]
-
Starting Material: 3-(trifluoromethyl)pyridine (commercially available).
-
Hydrogenation: Catalytic hydrogenation using
or in acetic acid/ethanol.
Alternative Route: Deoxofluorination of Carboxylic Acids [1]
-
Precursor: Piperidine-3-carboxylic acid (protected as N-Boc).[1]
-
Reagent: Sulfur Tetrafluoride (
) or Diethylaminosulfur trifluoride (DAST) – Note: Requires high pressure and safety controls. -
Transformation:
.
References
-
Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Nairoukh, Z., et al. (2020).[1][10] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[5][10] Link[10]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 2. acdlabs.com [acdlabs.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
